molecular formula C43H65N5O9S B1649341 Tubulysin D CAS No. 309935-57-7

Tubulysin D

货号: B1649341
CAS 编号: 309935-57-7
分子量: 828.1 g/mol
InChI 键: SAJNCFZAPSBQTQ-HZZFHOQESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Tubulysin D is a diester and a carboxylic acid.
structure in first source

属性

IUPAC Name

(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[3-methylbutanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H65N5O9S/c1-10-28(6)38(46-40(52)34-18-14-15-19-47(34)9)42(53)48(25-56-37(50)20-26(2)3)35(27(4)5)23-36(57-30(8)49)41-45-33(24-58-41)39(51)44-32(21-29(7)43(54)55)22-31-16-12-11-13-17-31/h11-13,16-17,24,26-29,32,34-36,38H,10,14-15,18-23,25H2,1-9H3,(H,44,51)(H,46,52)(H,54,55)/t28-,29-,32+,34+,35+,36+,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJNCFZAPSBQTQ-HZZFHOQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N(COC(=O)CC(C)C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N(COC(=O)CC(C)C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H65N5O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

828.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309935-57-7
Record name Tubulysin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0309935577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TUBULYSIN D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKA34PE4DB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Origin and Biological Significance of Tubulysin D: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Tubulysin D is a member of the tubulysins, a class of exceptionally potent tetrapeptidic natural products that have garnered significant interest in the field of oncology and drug development.[1][2] Renowned for their profound cytotoxic activity against a wide array of cancer cell lines, including those exhibiting multidrug resistance, tubulysins represent a promising class of payloads for antibody-drug conjugates (ADCs).[2][3][4] This technical guide provides an in-depth exploration of the origin, isolation, mechanism of action, and biosynthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Natural Origin and Discovery

This compound, along with other members of the tubulysin family, is a secondary metabolite produced by specific strains of myxobacteria, which are soil-dwelling Gram-negative bacteria.[3][5] The initial discovery and isolation of tubulysins were reported in 2000 by Höfle and colleagues from the culture broths of Archangium gephyra (strain Ar 315) and Angiococcus disciformis (strain An d488).[3][6] Further examples have also been isolated from Cystobacter sp.[3] These natural products are structurally complex tetrapeptides, characterized by the presence of several unusual amino acid residues, including N-methyl-d-pipecolic acid (Mep), l-isoleucine (Ile), tubuvaline (Tuv), and tubuphenylalanine (Tup).[7][8] The limited availability from natural sources has spurred extensive efforts in total synthesis to enable further biological evaluation and development.[1][7]

Mechanism of Action: Microtubule Disruption

The potent cytotoxic effects of this compound stem from its function as a powerful inhibitor of tubulin polymerization.[9] By binding to the vinca domain of β-tubulin, it disrupts the assembly of microtubules, which are critical components of the cellular cytoskeleton.[3][10] This interference with microtubule dynamics leads to the rapid disintegration of the cytoskeleton, G2/M phase cell cycle arrest, and the induction of apoptosis, ultimately resulting in cell death.[9][11] Notably, this compound has demonstrated high potency against multidrug-resistant (MDR) cancer cell lines, making it an attractive candidate for overcoming drug resistance in cancer therapy.[2][4] The activity of this compound can be exceptionally high, with IC50 values reported in the picomolar to low nanomolar range across various cell lines.[6][9]

Quantitative Data: Cytotoxic Potency

The antiproliferative activity of this compound has been quantified against numerous human cancer cell lines. The following table summarizes key cytotoxicity data (IC50 values), highlighting its exceptional potency.

Cell LineCancer TypeIC50 ValueReference(s)
HL-60Promyelocytic Leukemia4.7 pM[9]
HCT-116Colorectal Carcinoma3.1 pM[9]
MCF7Breast Adenocarcinoma670 pM[9]
A549Lung Carcinoma13 pM[9]
L540cyHodgkin's LymphomaSimilar to Tub(OAc)[8]
L428 (MDR+)Hodgkin's LymphomaSimilar to Tub(OAc)[8]
HL60/RV (MDR+)Promyelocytic LeukemiaSimilar to Tub(OAc)[8]

MDR+: Multidrug-resistant cell line.

Experimental Protocols

4.1. Isolation and Purification of Tubulysins

The isolation of tubulysins from myxobacterial cultures is a multi-step process that involves fermentation, extraction, and chromatographic purification. While specific parameters may vary between producing strains, a general methodology is outlined below.

I. Fermentation:

  • Strain Cultivation: Cultures of the producing myxobacterial strain (e.g., Archangium gephyra) are grown in a suitable nutrient-rich liquid medium.

  • Adsorber Resin: An adsorber resin (e.g., XAD-16) is added to the culture medium to sequester the secreted tubulysins, facilitating their extraction and protecting them from degradation.

  • Incubation: The culture is incubated for several days under controlled conditions (temperature, agitation) to allow for bacterial growth and production of the target compounds.

II. Extraction:

  • Resin Harvesting: The adsorber resin is separated from the culture broth by filtration or centrifugation.

  • Solvent Extraction: The resin is then washed with a polar solvent, such as methanol or acetone, to elute the adsorbed tubulysins and other metabolites.

  • Concentration: The resulting solvent extract is concentrated under reduced pressure to yield a crude extract.

III. Chromatographic Purification:

  • Initial Fractionation: The crude extract is subjected to an initial chromatographic step, such as Solid Phase Extraction (SPE) or vacuum liquid chromatography (VLC), to separate compounds based on polarity.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing tubulysins are further purified using preparative reverse-phase HPLC. A gradient of water and an organic solvent (e.g., acetonitrile), often with a modifier like formic acid, is used to separate the different tubulysin analogues.

  • Final Purification: Multiple rounds of HPLC may be necessary to isolate this compound to a high degree of purity. The purity of the final compound is confirmed by analytical HPLC and mass spectrometry.

4.2. Structural Elucidation

The definitive structure of this compound was established through a combination of spectroscopic analysis and total synthesis.

  • Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMBC, NOESY) and high-resolution mass spectrometry (HR-MS) were employed to determine the molecular formula, connectivity, and relative stereochemistry of the molecule.

  • Total Synthesis: The first total synthesis of this compound was reported by Ellman and colleagues in 2006.[12][13] This achievement not only confirmed the proposed structure but also provided a synthetic route to access larger quantities of the compound and its analogues for further biological studies.[12]

Visualized Workflows and Pathways

Biosynthesis of this compound

The biosynthesis of tubulysins is governed by a biosynthetic gene cluster discovered by Müller and colleagues.[7] This pathway involves a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly line, which sequentially incorporates and modifies the amino acid and polyketide precursors to construct the final tetrapeptide structure.

Tubulysin_D_Biosynthesis cluster_NRPS NRPS/PKS Machinery cluster_Modifications Post-Assembly Modifications Mep N-Methyl-L-Pipecolic Acid Ile L-Isoleucine Mep->Ile Module 1 Tuv_Precursor Tubuvaline Precursor (PKS-derived) Ile->Tuv_Precursor Module 2 Tup_Precursor Tubuphenylalanine Precursor (PKS/NRPS-derived) Tuv_Precursor->Tup_Precursor Module 3 Tailoring Tailoring Enzymes (e.g., Hydroxylation, Acetylation) Tup_Precursor->Tailoring Final_Product This compound Tailoring->Final_Product

Caption: A simplified diagram of the this compound biosynthetic pathway.

General Experimental Workflow: Isolation and Purification

The following diagram illustrates the typical workflow for obtaining pure this compound from its natural source.

Isolation_Workflow cluster_purification Purification Cascade Start Myxobacterial Culture (e.g., A. gephyra) Fermentation Fermentation with Adsorber Resin Start->Fermentation Harvesting Harvest and Wash Resin Fermentation->Harvesting Extraction Solvent Extraction (Methanol/Acetone) Harvesting->Extraction Concentration Concentration to Crude Extract Extraction->Concentration SPE Solid Phase Extraction (SPE) Concentration->SPE HPLC1 Preparative HPLC (Round 1) SPE->HPLC1 HPLC2 Analytical/Semi-Prep HPLC (Final Purification) HPLC1->HPLC2 Pure_Compound Pure this compound HPLC2->Pure_Compound

Caption: Workflow for the isolation and purification of this compound.

References

Unveiling Tubulysin D: A Technical Guide to its Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tubulysin D, a potent member of the tubulysin family of natural products, has garnered significant attention in the scientific community for its exceptional cytotoxic activity against a broad range of cancer cell lines, including multi-drug resistant strains.[1][2] This technical guide provides an in-depth exploration of the chemical architecture and synthetic pathways of this compound, offering valuable insights for researchers engaged in oncology drug discovery and development.

Chemical Structure: A Complex Tetrapeptide

This compound is a linear tetrapeptide with a complex and highly functionalized structure.[3] Its molecular formula is C43H65N5O9S, and it has a molecular weight of approximately 828.1 g/mol .[4] The core of this compound is comprised of four amino acid residues: D-N-methylpipecolic acid (Mep), L-isoleucine (Ile), and two non-proteinogenic amino acids, tubuvaline (Tuv) and tubuphenylalanine (Tup).[5][6]

A defining feature of this compound's structure is the presence of a highly labile N,O-acetal functionality attached to the tubuvaline residue, which is crucial for its biological activity.[3] The molecule also contains a thiazole ring incorporated within the tubuphenylalanine fragment.[5]

Key Structural Features of this compound:

  • Tetrapeptide Core: Composed of D-N-methylpipecolic acid, L-isoleucine, tubuvaline, and tubuphenylalanine.[5][6]

  • Tubuvaline (Tuv): A unique amino acid residue featuring a critical N,O-acetal group.[3]

  • Tubuphenylalanine (Tup): An unusual amino acid containing a thiazole moiety.[5]

  • Stereochemistry: The specific stereochemical configuration of the chiral centers is essential for its potent bioactivity.[1]

Property Value Reference
Molecular FormulaC43H65N5O9S[4]
Molecular Weight828.07 g/mol [2]
IUPAC Name(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[3-methylbutanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid[4]
CAS Number309935-57-7[4]

Visualizing the Core Structure of this compound

The following diagram illustrates the complex chemical structure of this compound, highlighting its key functional groups.

Tubulysin_D_Structure cluster_Mep D-N-methylpipecolic acid (Mep) cluster_Ile Isoleucine (Ile) cluster_Tuv Tubuvaline (Tuv) cluster_Tup Tubuphenylalanine (Tup) Mep_N N(CH3) Mep_C1 Mep_N->Mep_C1 Mep_C2 Mep_C1->Mep_C2 Mep_CO C=O Mep_C1->Mep_CO Mep_C3 Mep_C2->Mep_C3 Mep_C4 Mep_C3->Mep_C4 Mep_C4->Mep_N Ile_N NH Mep_CO->Ile_N Amide Bond Ile_Calpha Ile_N->Ile_Calpha Ile_CO C=O Ile_Calpha->Ile_CO Ile_Cbeta Ile_Calpha->Ile_Cbeta Tuv_N N Ile_CO->Tuv_N Amide Bond Ile_Cgamma1 Cγ1 Ile_Cbeta->Ile_Cgamma1 Ile_Cgamma2 Cγ2 Ile_Cbeta->Ile_Cgamma2 Ile_Cdelta Ile_Cgamma1->Ile_Cdelta Tuv_Calpha Tuv_N->Tuv_Calpha Tuv_NO_acetal N,O-acetal Tuv_N->Tuv_NO_acetal Tuv_CO C=O Tuv_Calpha->Tuv_CO Tuv_Cbeta Tuv_Calpha->Tuv_Cbeta Tup_N NH Tuv_CO->Tup_N Amide Bond Tuv_isopropyl CH(CH3)2 Tuv_Cbeta->Tuv_isopropyl Tup_Calpha Tup_N->Tup_Calpha Tup_COOH COOH Tup_Calpha->Tup_COOH Tup_Cbeta Tup_Calpha->Tup_Cbeta Tup_phenyl Phenyl Tup_Cbeta->Tup_phenyl Tup_thiazole Thiazole Tup_Cbeta->Tup_thiazole

Caption: Chemical structure of this compound highlighting its four amino acid residues.

Synthetic Approaches to this compound

The total synthesis of this compound is a formidable challenge due to its structural complexity, multiple stereocenters, and the presence of the labile N,O-acetal group. Several research groups have reported successful total syntheses, often employing convergent strategies that involve the synthesis of the four key amino acid fragments followed by their sequential coupling.

General Retrosynthetic Strategy

A common retrosynthetic approach involves disconnecting the tetrapeptide at the three amide bonds, leading to the four constituent amino acid building blocks: Mep, Ile, Tuv, and Tup. The synthesis of the non-proteinogenic amino acids, Tuv and Tup, represents a significant portion of the synthetic effort.

Retrosynthesis TubulysinD This compound Amide1 Amide Bond (Tuv-Tup) TubulysinD->Amide1 Disconnect Fragments Mep + Ile + Tuv + Tup Amide2 Amide Bond (Ile-Tuv) Amide1->Amide2 Disconnect Amide3 Amide Bond (Mep-Ile) Amide2->Amide3 Disconnect Amide3->Fragments

Caption: General retrosynthetic analysis of this compound.

Key Experimental Protocols

While specific reagents and conditions vary between different reported syntheses, the following outlines a generalized experimental workflow for the key steps:

1. Synthesis of the Tubuvaline (Tuv) Fragment:

The synthesis of the tubuvaline fragment is particularly challenging due to the stereoselective installation of the N,O-acetal moiety.

  • Starting Material: A suitably protected chiral amino acid precursor.

  • Key Steps:

    • Asymmetric Aldol Addition: To establish the correct stereochemistry of the β-hydroxy-α-amino acid core.

    • Protection of Functional Groups: Orthogonal protecting groups are employed for the amine, hydroxyl, and carboxylic acid functionalities.

    • Formation of the N,O-acetal: This is often a late-stage transformation due to the lability of this group. It typically involves the reaction of the free amine with an appropriate aldehyde in the presence of a dehydrating agent.

    • Deprotection and Coupling: Selective deprotection of the carboxylic acid or amine to allow for subsequent peptide coupling.

2. Synthesis of the Tubuphenylalanine (Tup) Fragment:

The synthesis of tubuphenylalanine involves the construction of the thiazole ring.

  • Starting Material: A protected phenylalanine derivative.

  • Key Steps:

    • Thiazole Formation: A common method is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone.

    • Functional Group Manipulations: Conversion of the resulting ester or other functional groups to the required carboxylic acid for peptide coupling.

3. Peptide Coupling and Final Assembly:

  • Coupling Reagents: Standard peptide coupling reagents such as HATU, HBTU, or EDC/HOBt are commonly used to form the amide bonds.

  • Sequence: The fragments are typically coupled in a stepwise manner, for example, by first coupling the Tuv and Tup fragments, followed by the addition of the Ile and then the Mep residues.

  • Final Deprotection: Global deprotection of all remaining protecting groups to yield the final this compound molecule.

Mechanism of Action: Targeting Tubulin Polymerization

This compound exerts its potent cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape.[2] It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization, leading to the disruption of the microtubule network. This disruption ultimately triggers cell cycle arrest in the G2/M phase and induces apoptosis (programmed cell death).[2]

Mechanism_of_Action TubulysinD This compound Tubulin Tubulin TubulysinD->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Disruption Microtubule Disruption Tubulin->Disruption CellCycleArrest G2/M Phase Arrest Disruption->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Simplified signaling pathway of this compound's mechanism of action.

Conclusion

This compound remains a highly compelling molecule for the development of novel anticancer therapeutics, particularly as a payload for antibody-drug conjugates (ADCs).[7] Its complex structure presents significant synthetic challenges, but the development of elegant and efficient total synthesis routes has enabled further investigation into its biological activity and the generation of novel analogs with improved pharmacological properties. A thorough understanding of its chemical structure and synthesis is paramount for researchers aiming to harness the therapeutic potential of this remarkably potent natural product.

References

Unraveling the Potent Anti-Cancer Activity of Tubulysin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological activity and cytotoxicity of Tubulysin D, a potent anti-cancer agent. This compound, a natural product isolated from myxobacteria, has garnered significant interest in the field of oncology due to its exceptional potency against a wide range of cancer cell lines, including those resistant to conventional chemotherapeutics. This document details its mechanism of action, summarizes its cytotoxic effects, presents relevant experimental methodologies, and visualizes the key signaling pathways involved in its cellular activity.

Biological Activity and Mechanism of Action

This compound exerts its potent cytotoxic effects by interfering with microtubule dynamics, a critical component of the cellular cytoskeleton essential for cell division, intracellular transport, and maintenance of cell shape.

Inhibition of Tubulin Polymerization: The primary mechanism of action of this compound is the inhibition of tubulin polymerization. It binds to tubulin, the protein subunit of microtubules, at or near the vinca alkaloid binding site, preventing the assembly of microtubules. This disruption of the microtubule network leads to a cascade of cellular events.

Cell Cycle Arrest: By destabilizing the mitotic spindle, a microtubule-based structure crucial for chromosome segregation during cell division, this compound induces cell cycle arrest, predominantly at the G2/M phase. This prevents cancer cells from progressing through mitosis and ultimately leads to their demise.

Induction of Apoptosis: The sustained mitotic arrest triggered by this compound activates the intrinsic apoptotic pathway. This programmed cell death is a key mechanism by which this compound eliminates cancer cells. The signaling cascade involves the activation of the c-Jun N-terminal kinase (JNK) pathway, which in turn modulates the activity of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases and subsequent execution of apoptosis.

Cytotoxicity of this compound

This compound exhibits extraordinary potency with IC50 values in the picomolar to low nanomolar range across a variety of human cancer cell lines. Its effectiveness extends to multidrug-resistant (MDR) cell lines, making it a promising candidate for overcoming drug resistance in cancer therapy.

Cell LineCancer TypeIC50 (pM)Reference(s)
HL-60Acute Promyelocytic Leukemia4.7[1]
HCT116Colorectal Carcinoma3.1[1]
MCF7Breast Adenocarcinoma670[1]
A549Lung Carcinoma13[1]
KBHuman Epidermoid CarcinomaVaries (nM range)[2]
KB 8.5 (MDR1+)Human Epidermoid CarcinomaVaries (nM range)[2]

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against several human cancer cell lines.

Experimental Protocols

The following are generalized protocols for commonly used cytotoxicity assays to evaluate the efficacy of compounds like this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

StepProcedure
1. Cell Seeding Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
2. Compound Treatment Treat cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control. Incubate for a predetermined period (e.g., 48-72 hours).
3. MTT Addition Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[3]
4. Solubilization Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
5. Absorbance Reading Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[3] The absorbance is directly proportional to the number of viable cells.
6. Data Analysis Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Table 2: Generalized MTT Assay Protocol.

SRB (Sulphorhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

StepProcedure
1. Cell Seeding & Treatment Seed and treat cells with this compound as described in the MTT assay protocol.
2. Cell Fixation After the incubation period, gently fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[4][5][6]
3. Staining Remove the TCA and wash the plates with water. Stain the fixed cells with SRB solution (0.4% w/v in 1% acetic acid) for 30 minutes at room temperature.[4][5][6]
4. Washing Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.[4][5][6]
5. Solubilization Air-dry the plates and then add a solubilizing agent (e.g., 10 mM Tris base solution) to dissolve the protein-bound dye.[4][5][6]
6. Absorbance Reading Measure the absorbance of the solubilized dye using a microplate reader at a wavelength of approximately 565 nm.[5] The absorbance is proportional to the total cellular protein content.
7. Data Analysis Calculate the percentage of cell growth inhibition and determine the IC50 value.

Table 3: Generalized SRB Assay Protocol.

Visualizing the Molecular Interactions and Signaling Cascades

Mechanism of Action

The following diagram illustrates the primary mechanism by which this compound exerts its cytotoxic effects.

Tubulysin_D_Mechanism_of_Action cluster_cell Cancer Cell TubD This compound Tubulin Tubulin Dimers TubD->Tubulin Binds to Microtubules Microtubules TubD->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Assembly Microtubules->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Tubulysin_D_Apoptosis_Pathway cluster_pathway Apoptosis Signaling Cascade TubD This compound Microtubule_Disruption Microtubule Disruption TubD->Microtubule_Disruption JNK_Activation JNK Pathway Activation Microtubule_Disruption->JNK_Activation Bcl2_Modulation Modulation of Bcl-2 Family Proteins JNK_Activation->Bcl2_Modulation Phosphorylates & Inactivates Anti-apoptotic Bcl-2 Bax_Bak_Activation Bax/Bak Activation JNK_Activation->Bax_Bak_Activation Activates Pro-apoptotic Bax/Bak Bcl2_Modulation->Bax_Bak_Activation Mitochondria Mitochondria Bax_Bak_Activation->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Cascade Activation Cytochrome_c->Caspase_Activation Apoptosis_Execution Apoptosis Caspase_Activation->Apoptosis_Execution Tubulysin_D_SAR cluster_structure This compound Structure cluster_sar Key Functional Groups for Activity Tubulysin_Structure Tubuvaline Tubuvaline (Tuv) with N,O-acyl acetal Tubuvaline->Tubulysin_Structure N,O-acyl acetal is critical for high potency Ile Isoleucine (Ile) Tubuphenylalanine Tubuphenylalanine (Tup) Mep N-methyl-D-pipecolic acid (Mep) C11_Acetate C-11 Acetate Group C11_Acetate->Tubulysin_Structure C-11 acetate enhances activity

References

An In-depth Technical Guide to the Discovery and Isolation of Tubulysin D from Myxobacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulysin D, a potent cytotoxic tetrapeptide, has garnered significant attention in the field of oncology due to its profound anti-mitotic activity, even in multi-drug resistant cancer cell lines.[1][2][3] Originally isolated from myxobacteria, this natural product represents a promising payload for antibody-drug conjugates (ADCs).[2] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on the experimental protocols and quantitative data essential for researchers in drug discovery and development.

Discovery and Producing Organisms

This compound is a secondary metabolite produced by several strains of myxobacteria, most notably Archangium gephyra and Angiococcus disciformis.[1][4][5] These soil-dwelling Gram-negative bacteria are known producers of a diverse array of bioactive natural products.[6] The initial discovery of the tubulysin family of compounds was reported by Höfle and Reichenbach, who isolated these novel cytostatic peptides from the culture broth of these myxobacterial strains.[5]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₄₃H₆₅N₅O₉S[7]
Molecular Weight 828.1 g/mol [7]
Monoisotopic Mass 827.45029984 Da[7]

Experimental Protocols

Fermentation of Archangium gephyra

The production of this compound from myxobacterial cultures is typically achieved through fermentation. While specific media compositions and fermentation parameters can be optimized, a general protocol is outlined below. It is important to note that the yield of this compound from fermentation is generally low, often less than 4 mg per liter of culture medium.[8]

Protocol:

  • Strain Cultivation: Archangium gephyra is cultivated in a suitable liquid medium, such as one containing an enzymatic hydrolysate of casein, to promote cell growth.[9]

  • Adsorber Resin: To facilitate the extraction of the lipophilic tubulysins from the culture medium, an adsorber resin (e.g., Amberlite XAD-16) is typically added to the fermentation broth.[10]

  • Incubation: The fermentation is carried out for a period of several days, with a recent study indicating that tubulysin production in Archangium gephyra KYC5002 occurs during the death phase of the cells.[5][11]

  • Monitoring: The production of this compound can be monitored throughout the fermentation process using analytical techniques such as LC-MS.[12]

Extraction and Isolation of this compound

Following fermentation, a multi-step process is employed to extract and purify this compound.

Protocol:

  • Harvesting: The culture broth, including the adsorber resin and cell mass, is harvested.

  • Solvent Extraction: The harvested material is subjected to solvent extraction, typically using a polar organic solvent like acetone or ethyl acetate, to recover the tubulysins.[13]

  • Solvent Partitioning: The crude extract is then subjected to solvent partitioning to separate compounds based on their polarity, further enriching the fraction containing this compound.[10]

  • Chromatographic Purification: The enriched extract undergoes several rounds of chromatographic purification. This is a critical step to isolate this compound from other tubulysin analogues and co-metabolites.[10]

    • Technique: Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for the final purification steps.[14][15][16]

    • Stationary Phase: Reversed-phase columns (e.g., C18) are commonly used for the separation of these hydrophobic peptides.

    • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) in water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape, is employed.[17]

    • Detection: A UV detector is used to monitor the elution of the compounds.

Workflow for Isolation and Purification of this compound

G Fermentation Myxobacterial Fermentation (Archangium gephyra) Harvesting Harvesting of Culture Broth (including adsorber resin) Fermentation->Harvesting Extraction Solvent Extraction (e.g., Acetone) Harvesting->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Crude_Extract Crude Tubulysin Extract Partitioning->Crude_Extract Prep_HPLC Preparative HPLC Crude_Extract->Prep_HPLC Pure_Tubulysin_D Pure this compound Prep_HPLC->Pure_Tubulysin_D

Caption: A generalized workflow for the isolation and purification of this compound.

Structure Elucidation

The definitive structure of this compound was determined using a combination of spectroscopic techniques.

Protocol:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.[18][19][20][21] This provides the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is conducted to elucidate the connectivity and stereochemistry of the molecule.[8][22]

    • ¹H NMR: Provides information about the proton environment in the molecule.

    • ¹³C NMR: Provides information about the carbon skeleton.

    • 2D NMR (e.g., COSY, HMBC, HSQC): These experiments establish correlations between different nuclei, allowing for the assembly of the molecular structure.

Note: Specific chemical shift data for this compound is extensive and can be found in specialized chemical databases and publications focused on its total synthesis.

Cytotoxicity Assessment

The potent cytotoxic activity of this compound is a key characteristic. The MTT assay is a common method used to quantify this activity.[4][23][24][25]

Protocol (MTT Assay):

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of this compound for a specified period (e.g., 72 hours).

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., acidified isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the absorbance values against the log of the this compound concentration.

Quantitative Data

The following table summarizes the cytotoxic activity of this compound against various human cancer cell lines.

Cell LineCancer TypeIC₅₀ (nM)Reference
N87Gastric Carcinoma-[23]
MDA-MB-361-DYT2Breast Carcinoma-[23]
KB (MDR1⁻)Epidermoid Carcinoma-[23]
KB 8.5 (MDR1⁺)Epidermoid Carcinoma (Multi-drug resistant)-[23]
K562Chronic Myelogenous Leukemia-[4]

Note: Specific IC₅₀ values from the referenced literature are presented as ranges or require direct consultation of the source for precise figures. The table indicates the cell lines against which this compound has been tested.

Mechanism of Action: Induction of Apoptosis

This compound exerts its cytotoxic effects by inhibiting tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][26] The apoptotic signaling cascade initiated by this compound primarily involves the intrinsic or mitochondrial pathway.

Signaling Pathway of this compound-Induced Apoptosis

G cluster_cell Cancer Cell Tubulysin_D This compound Tubulin Tubulin Polymerization Tubulysin_D->Tubulin Inhibition Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Mitochondrion Mitochondrion G2M_Arrest->Mitochondrion Bax_Bak Pro-apoptotic Bax/Bak Mitochondrion->Bax_Bak Activation Bcl2 Anti-apoptotic Bcl-2 Family (e.g., Bcl-2, Bcl-xL) Bcl2->Bax_Bak Inhibition Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's mechanism of inducing apoptosis via the mitochondrial pathway.

The process is initiated by the disruption of microtubules, which triggers cellular stress signals that converge on the mitochondria. This leads to the activation of pro-apoptotic Bcl-2 family proteins like Bax and Bak, and the inhibition of anti-apoptotic members such as Bcl-2 and Bcl-xL.[10][27][28][29] The activation of Bax and Bak results in mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.[30][31][32] Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[33] Activated caspase-9, in turn, cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell, culminating in apoptosis.[33][34][35]

Conclusion

This compound stands out as a highly potent natural product with significant potential in cancer therapy. Its discovery in myxobacteria has opened avenues for the development of novel anti-cancer agents, particularly as payloads in ADCs. The intricate processes of its isolation and the elucidation of its complex structure underscore the challenges and rewards of natural product drug discovery. A thorough understanding of its mechanism of action provides a rational basis for its clinical development and the design of next-generation tubulysin analogues with improved therapeutic indices. This guide provides a foundational resource for researchers aiming to harness the therapeutic potential of this remarkable molecule.

References

In-vitro and In-vivo Preclinical Studies of Tubulysin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tubulysin D, a potent tetrapeptide derived from myxobacteria, has garnered significant attention in preclinical cancer research due to its profound cytotoxic activity against a wide array of cancer cell lines, including those exhibiting multidrug resistance.[1][2] Its primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[3][4][5] This technical guide provides a comprehensive overview of the in-vitro and in-vivo preclinical studies of this compound, with a focus on its application as a payload in antibody-drug conjugates (ADCs). The inherent systemic toxicity of this compound as a standalone agent has largely directed its preclinical and clinical development towards targeted delivery systems, most notably ADCs, which aim to concentrate its cytotoxic effects at the tumor site while minimizing off-target toxicities.[6][7] This guide presents key quantitative data, detailed experimental protocols for essential in-vitro assays, and visual representations of the underlying molecular pathways and experimental workflows.

In-vitro Studies

The in-vitro potency of this compound is remarkably high, with IC50 values often in the picomolar to low nanomolar range across various cancer cell lines. This potent activity is maintained even in cell lines that overexpress P-glycoprotein, a common mechanism of multidrug resistance.[1][4]

Quantitative In-vitro Data: Cytotoxicity of this compound
Cell LineCancer TypeIC50 (pM)Reference
HL-60Human Promyelocytic Leukemia4.7[3]
HCT116Human Colorectal Carcinoma3.1[3]
MCF7Human Breast Adenocarcinoma670[3]
A549Human Lung Carcinoma13[3]
L428Hodgkin's Lymphoma (MDR+)Similar potency to non-MDR lines[8]
HL60/RVDoxorubicin-resistant Leukemia (MDR+)Similar potency to non-MDR lines[8]

Experimental Protocols: In-vitro Assays

Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of this compound on adherent or suspension cancer cell lines.[6][9][10][11][12]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Cell culture medium (serum-free for incubation step)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound. Include untreated control wells.

  • Incubation: Incubate the plate for a period that allows for the assessment of cytotoxicity, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. This allows for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This protocol outlines the detection of apoptosis by flow cytometry using Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells.[13]

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration to induce apoptosis. Include untreated control cells.

  • Cell Harvesting: Harvest the cells by centrifugation and wash them once with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 1 µL of PI staining solution to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution by staining cellular DNA with propidium iodide and analyzing the fluorescence by flow cytometry.[1][3][4][8][14]

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% Ethanol (ice-cold)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest them as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or at -20°C for longer storage.

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.

  • Staining: Resuspend the cell pellet in 0.5 mL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

In-vivo Studies

Due to its high systemic toxicity, preclinical in-vivo studies of this compound as a standalone agent are limited.[7] The vast majority of in-vivo efficacy data comes from studies where this compound or its analogs are conjugated to monoclonal antibodies to form ADCs. These ADCs have demonstrated significant, dose-dependent, and target-selective antitumor activity in various xenograft models.[15]

Quantitative In-vivo Data: Efficacy of this compound-based ADCs
ADC TargetXenograft ModelDose (mg/kg)Tumor Growth Inhibition (TGI)Reference
CD22BJAB.Luc human lymphoma157%[15]
CD22BJAB.Luc human lymphoma274% (Day 13)[15]

Note: The efficacy of this compound-based ADCs is highly dependent on the target antigen, the linker chemistry, and the drug-to-antibody ratio (DAR).

Experimental Protocol: In-vivo Xenograft Efficacy Study

This is a general protocol for assessing the in-vivo efficacy of a therapeutic agent in a subcutaneous xenograft mouse model.[16][17][18]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Calipers for tumor measurement

  • Dosing solutions of the test article (e.g., this compound-based ADC) and vehicle control

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the tumor-bearing mice into treatment and control groups.

  • Treatment: Administer the test article and vehicle control to the respective groups according to the planned dosing schedule (e.g., intravenously, intraperitoneally).

  • Monitoring: Monitor the tumor volume (measured with calipers) and the body weight of the mice regularly (e.g., twice weekly).

  • Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size, or if there are signs of excessive toxicity in the treatment groups.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

TubulysinD_Mechanism

In-vitro Cytotoxicity Assay Workflow

Cytotoxicity_Workflow A Seed cells in 96-well plate B Add serial dilutions of this compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 3-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570-590 nm F->G H Calculate IC50 G->H

In-vivo Xenograft Study Workflow

Invivo_Workflow A Implant cancer cells subcutaneously in mice B Allow tumors to reach ~100-200 mm³ A->B C Randomize mice into treatment & control groups B->C D Administer this compound ADC or vehicle control C->D E Measure tumor volume and body weight bi-weekly D->E F Analyze data and calculate TGI E->F

Conclusion

The preclinical data for this compound strongly support its potent and broad-spectrum anticancer activity, particularly against multidrug-resistant tumors. While its systemic toxicity limits its utility as a standalone therapeutic, its incorporation into antibody-drug conjugates has demonstrated significant promise in preclinical models. The detailed protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals working on the preclinical evaluation of this compound and its analogs. Further research is warranted to fully elucidate the complex signaling pathways involved in this compound-induced cell death and to optimize its targeted delivery for clinical applications.

References

An In-depth Technical Guide to the Binding of Tubulysin D on β-Tubulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the binding characteristics of Tubulysin D, a potent cytotoxic peptide, to its target, β-tubulin. It includes quantitative binding data, detailed experimental methodologies, and visual representations of the binding interaction and experimental workflows.

Introduction to this compound

This compound is a natural product isolated from myxobacteria that exhibits exceptionally high cytotoxicity against a wide range of cancer cell lines, including those that are multi-drug resistant.[1] Its mechanism of action involves the inhibition of tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis.[1] Tubulysins, including this compound, bind to the vinca domain on the β-subunit of tubulin.[2] This binding disrupts the formation of microtubules, essential components of the cytoskeleton and the mitotic spindle.

Quantitative Binding and Cytotoxicity Data

The potency of this compound and its analogues is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the available IC50 data.

CompoundCell LineIC50 (pM)Reference
This compoundHL60 (human promyelocytic leukemia)4.7[1]
This compoundHCT116 (human colorectal carcinoma)3.1[1]
This compoundMCF7 (human breast adenocarcinoma)670[1]
This compoundA549 (human lung carcinoma)13[1]

Experimental Protocols

The characterization of the binding of this compound to β-tubulin and the assessment of its biological activity rely on several key experimental techniques.

X-ray Crystallography

X-ray crystallography is a powerful technique to determine the three-dimensional structure of the tubulin-tubulysin complex at atomic resolution. This provides precise information about the binding site and the interactions between the ligand and the protein.

Methodology:

  • Protein Expression and Purification: Tubulin is typically purified from bovine or porcine brain. Recombinant expression in insect or mammalian cells is also employed.

  • Complex Formation: Purified tubulin is incubated with a molar excess of this compound to ensure saturation of the binding sites.

  • Crystallization: The tubulin-Tubulysin D complex is subjected to crystallization screening using various precipitants, buffers, and temperatures. The hanging drop or sitting drop vapor diffusion method is commonly used. Obtaining high-quality crystals of the tubulin heterodimer can be challenging due to its inherent flexibility.[3]

  • Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam, often at a synchrotron source. The diffraction pattern is recorded on a detector.[4]

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the protein-ligand complex is built and refined.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a valuable tool for studying protein-ligand interactions in solution, providing information on the binding site, affinity, and conformational changes upon binding.

Methodology:

  • Isotope Labeling: For protein-observed NMR experiments, tubulin is typically uniformly labeled with 15N and/or 13C by expressing it in minimal media containing 15NH4Cl and/or 13C-glucose as the sole nitrogen and carbon sources.[6]

  • NMR Titration: A series of 2D 1H-15N HSQC spectra of the labeled tubulin are recorded upon titration with increasing concentrations of unlabeled this compound.

  • Chemical Shift Perturbation (CSP) Analysis: Changes in the chemical shifts of the protein's backbone amide signals upon ligand binding are monitored. Residues exhibiting significant chemical shift perturbations are mapped onto the protein's structure to identify the binding site.[7]

  • Dissociation Constant (Kd) Determination: The magnitude of the chemical shift changes as a function of ligand concentration can be used to determine the dissociation constant (Kd), which is a measure of binding affinity.

Fluorescence-Based Tubulin Polymerization Assay

This assay is used to measure the effect of compounds on the in vitro polymerization of tubulin. It is a common method to screen for and characterize tubulin inhibitors like this compound.

Methodology:

  • Reagent Preparation: Purified tubulin (e.g., from porcine brain) is prepared in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA). A fluorescent reporter, such as DAPI (4',6-diamidino-2-phenylindole), is included in the buffer.[8]

  • Assay Setup: The assay is typically performed in a 96-well plate format. Test compounds, including this compound and controls (e.g., paclitaxel as a polymerization promoter and nocodazole as a depolymerizer), are added to the wells.

  • Initiation of Polymerization: The reaction is initiated by the addition of GTP and by incubating the plate at 37°C.[9]

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for DAPI). An increase in fluorescence indicates tubulin polymerization, as DAPI fluoresces more intensely when bound to microtubules.[8][10]

  • Data Analysis: The rate of polymerization and the maximum polymer mass are determined from the fluorescence curves. The IC50 value for inhibition of tubulin polymerization can be calculated from dose-response curves.

Visualizations

This compound Binding to the Vinca Domain of β-Tubulin

The following diagram illustrates the key interactions between this compound and the vinca domain of β-tubulin. This compound binds at the interface between two tubulin heterodimers, preventing the curved-to-straight conformational change required for microtubule assembly.

G This compound Binding at the Vinca Domain of β-Tubulin cluster_tubulin β-Tubulin cluster_effects Downstream Effects Vinca_Domain Vinca Domain Inhibition Inhibition of Tubulin Polymerization Vinca_Domain->Inhibition Leads to Tubulysin_D This compound Tubulysin_D->Vinca_Domain Binds to Arrest Cell Cycle Arrest (G2/M Phase) Inhibition->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Binding of this compound to the Vinca Domain and its Cellular Consequences.

Experimental Workflow for Characterizing this compound

The following diagram outlines a typical experimental workflow for the identification and characterization of a tubulin-binding agent like this compound.

G Experimental Workflow for Characterization of Tubulin-Binding Agents Start Start: Potent Cytotoxic Compound Assay In vitro Tubulin Polymerization Assay Start->Assay Inhibits Inhibits Polymerization? Assay->Inhibits Binding_Assay Direct Binding Assays (e.g., NMR, Fluorescence Polarization) Inhibits->Binding_Assay Yes Stop Not a Tubulin Inhibitor Inhibits->Stop No Binds Binds to Tubulin? Binding_Assay->Binds Structural Structural Studies (X-ray Crystallography) Binds->Structural Yes Binds->Stop No Cell_Based Cell-Based Assays (IC50, Cell Cycle, Apoptosis) Structural->Cell_Based End End: Characterized Tubulin Inhibitor Cell_Based->End

Caption: A typical workflow for identifying and characterizing tubulin-binding agents.

References

The Disruption of Microtubule Dynamics by Tubulysin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulysin D, a potent tetrapeptide isolated from myxobacteria, has emerged as a powerful antimitotic agent with significant potential in cancer therapy. Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure. This technical guide provides an in-depth overview of the effects of this compound on microtubule dynamics, compiling quantitative data, detailed experimental protocols, and visual representations of the associated cellular pathways.

Introduction

Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers that are essential for numerous cellular functions. The constant transition between polymerization and depolymerization, a process termed dynamic instability, is tightly regulated and crucial for the proper formation and function of the mitotic spindle during cell division. Disruption of this delicate equilibrium by microtubule-targeting agents (MTAs) can lead to mitotic arrest and subsequent apoptotic cell death, making them a cornerstone of cancer chemotherapy.

This compound is a member of the tubulysin family of natural products and is distinguished by its exceptionally high cytotoxicity against a broad range of cancer cell lines, including those with multidrug resistance.[1][2] It exerts its effects by inhibiting tubulin polymerization, thereby interfering with the formation and function of the mitotic spindle.[1] This guide delves into the specifics of this interaction, providing researchers and drug development professionals with the necessary information to effectively study and utilize this potent compound.

Quantitative Effects of this compound on Microtubule Dynamics and Cell Viability

Cell LineIC50 (Antiproliferative Activity)Reference
HL60 (human promyelocytic leukemia)4.7 pM[1]
HCT116 (human colorectal carcinoma)3.1 pM[1]
MCF7 (human breast adenocarcinoma)670 pM[1]
A549 (human lung carcinoma)13 pM[1]

Table 1: Antiproliferative Activity of this compound in Various Cancer Cell Lines. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound on the proliferation of different human cancer cell lines.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay is fundamental to directly assess the inhibitory effect of this compound on the polymerization of purified tubulin.

Methodology:

  • Reagents and Materials:

    • Purified tubulin (>99% pure)

    • G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

    • Glycerol

    • This compound (dissolved in DMSO)

    • 96-well microplate

    • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm.

  • Procedure: a. Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold G-PEM buffer. b. Add glycerol to the tubulin solution to a final concentration of 10% (v/v) to promote polymerization. c. Prepare serial dilutions of this compound in G-PEM buffer. d. In a pre-chilled 96-well plate, add the this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., nocodazole). e. To initiate polymerization, add the tubulin solution to each well. f. Immediately place the plate in a microplate reader pre-warmed to 37°C. g. Measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization. h. Plot the absorbance values against time to generate polymerization curves. The IC50 value for polymerization inhibition can be determined from the concentration-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol details the method to determine the effect of this compound on cell cycle progression, specifically looking for arrest in the G2/M phase.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HepG2) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., based on the IC50 for cytotoxicity, a starting point could be in the low nanomolar range) for a specified period (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Staining: a. Harvest the cells by trypsinization and wash with ice-cold PBS. b. Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours. c. Centrifuge the fixed cells and wash with PBS. d. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. e. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: a. Analyze the stained cells using a flow cytometer. b. Excite the PI with a 488 nm laser and detect the emission using a long-pass filter (e.g., >600 nm). c. Collect data from at least 10,000 events per sample. d. Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates cell cycle arrest.

Apoptosis Assay by Annexin V Staining

This assay is used to detect one of the early markers of apoptosis, the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., Jurkat) in a suitable culture vessel.

    • Treat the cells with different concentrations of this compound for various time points (e.g., 12, 24, 48 hours) to determine a time and concentration-dependent response.

  • Staining: a. Harvest the cells and wash them with cold PBS. b. Resuspend the cells in 1X Annexin V binding buffer. c. Add FITC-conjugated Annexin V and a vital dye such as propidium iodide (PI) or 7-AAD to distinguish between apoptotic and necrotic cells. d. Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: a. Analyze the stained cells by flow cytometry within one hour of staining. b. Excite the FITC with a 488 nm laser and detect the emission using a 530/30 nm bandpass filter. Excite PI/7-AAD with the 488 nm laser and detect the emission using a >670 nm long-pass filter. c. Analyze the dot plots to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Signaling Pathways and Visualizations

The primary molecular event initiated by this compound is its binding to tubulin, which inhibits polymerization. This disruption of microtubule dynamics has profound downstream consequences, primarily leading to the activation of the Spindle Assembly Checkpoint (SAC) and ultimately, apoptosis.

Experimental Workflow for Assessing this compound's Effects

experimental_workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis cluster_data Data Interpretation tubulin_polymerization Tubulin Polymerization Assay ic50_determination Determine IC50 for Polymerization Inhibition tubulin_polymerization->ic50_determination Quantitative Data mechanism Elucidate Mechanism of Action ic50_determination->mechanism cell_culture Cancer Cell Lines treatment This compound Treatment cell_culture->treatment cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V Staining) treatment->apoptosis g2m_arrest G2/M Phase Arrest cell_cycle->g2m_arrest apoptotic_cells Quantify Apoptotic Cells apoptosis->apoptotic_cells g2m_arrest->mechanism apoptotic_cells->mechanism

Caption: Workflow for investigating the effects of this compound.

Signaling Pathway from Microtubule Disruption to Apoptosis

This compound's inhibition of tubulin polymerization leads to defective mitotic spindle formation. This is sensed by the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism. The SAC arrests the cell cycle in mitosis to allow for the correction of errors. However, prolonged activation of the SAC due to persistent microtubule disruption ultimately triggers the intrinsic apoptotic pathway.

signaling_pathway cluster_drug_interaction Drug-Target Interaction cluster_cellular_effects Cellular Consequences tubulysin_d This compound tubulin α/β-Tubulin Dimers inhibition Inhibition of Polymerization tubulin->inhibition mt_disruption Microtubule Disruption inhibition->mt_disruption spindle_defect Defective Mitotic Spindle mt_disruption->spindle_defect sac_activation Spindle Assembly Checkpoint (SAC) Activation spindle_defect->sac_activation mitotic_arrest Mitotic Arrest (G2/M) sac_activation->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis Prolonged Arrest

Caption: this compound-induced signaling cascade to apoptosis.

Conclusion

This compound is a highly potent antimitotic agent that effectively disrupts microtubule dynamics by inhibiting tubulin polymerization. This leads to a cascade of cellular events, including the activation of the spindle assembly checkpoint, cell cycle arrest at the G2/M phase, and ultimately, the induction of apoptosis. The quantitative data on its cytotoxicity and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and to develop novel anticancer strategies. Further research is warranted to elucidate the precise quantitative effects of this compound on the dynamic instability parameters of microtubules and to fully map the downstream signaling pathways activated by its interaction with tubulin.

References

Methodological & Application

Application Note: Protocol for Conjugating Tubulysin D to an Antibody

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the conjugation of the potent microtubule inhibitor, Tubulysin D, to a monoclonal antibody (mAb) via cysteine-maleimide chemistry. This compound is a highly cytotoxic agent, making it a promising payload for antibody-drug conjugates (ADCs) in targeted cancer therapy.[1][2] This protocol outlines the essential steps for antibody reduction, preparation of the this compound-linker complex, the conjugation reaction, and the subsequent purification and characterization of the resulting ADC. The methodologies described herein are intended to provide a robust framework for the development of novel this compound-based ADCs.

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed to selectively deliver potent cytotoxic agents to cancer cells while minimizing systemic toxicity.[3] An ADC consists of a monoclonal antibody that targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two.[3]

Tubulysins are a class of natural tetrapeptides that exhibit exceptionally potent cytotoxic activity against a wide range of cancer cell lines by inhibiting tubulin polymerization and disrupting the microtubule network, leading to cell cycle arrest and apoptosis.[1] Their high potency makes them ideal candidates for use as ADC payloads.

This protocol focuses on the conjugation of a maleimide-functionalized this compound derivative to the thiol groups of a monoclonal antibody. The interchain disulfide bonds of the antibody are partially reduced to generate free cysteine residues, which then react with the maleimide group of the this compound-linker construct to form a stable thioether bond.[4][5][6] The resulting ADC can be characterized to determine its drug-to-antibody ratio (DAR), purity, and in vitro cytotoxicity.

Mechanism of Action: this compound

Tubulysins bind to the vinca domain of β-tubulin, leading to the inhibition of microtubule polymerization.[2] This disruption of the cytoskeleton in dividing cells ultimately triggers apoptosis.[2] The potent anti-angiogenic activity of some tubulin inhibitors may also contribute to their overall anti-tumor efficacy.[2]

Materials and Reagents

ReagentSupplierCat. No.
Monoclonal Antibody (e.g., IgG1)In-house or Commercial-
Maleimide-activated this compound LinkerIn-house or Commercial-
Tris(2-carboxyethyl)phosphine (TCEP)Sigma-AldrichC4706
Phosphate Buffered Saline (PBS), pH 7.4Gibco10010023
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-Aldrich276855
Sephadex G-25 Desalting ColumnCytiva17-0851-01
Hydrophobic Interaction Chromatography (HIC) ColumnWaters186004932
Ammonium SulfateSigma-AldrichA4418
Sodium Phosphate, MonobasicSigma-AldrichS0751
Sodium Phosphate, DibasicSigma-AldrichS0876
Cell Culture Medium (e.g., RPMI-1640)Gibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
Cancer Cell Line (Antigen-positive)ATCC-
Cancer Cell Line (Antigen-negative)ATCC-

Experimental Protocols

This section details the step-by-step procedures for the conjugation of this compound to an antibody.

Antibody Reduction

This protocol describes the partial reduction of the antibody's interchain disulfide bonds to generate free thiol groups for conjugation.

  • Prepare the antibody in a suitable buffer, such as PBS, at a concentration of 5-10 mg/mL.

  • Prepare a 10 mM stock solution of TCEP in water.

  • Add a 10-20 molar excess of TCEP to the antibody solution.[1][7] The optimal TCEP concentration should be determined empirically to achieve the desired drug-to-antibody ratio.

  • Incubate the mixture at room temperature for 1-3 hours with gentle mixing.[7]

  • Immediately before conjugation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with a degassed conjugation buffer (e.g., PBS, pH 7.2-7.5).[1][8]

Preparation of this compound-Linker Solution
  • Allow the vial of maleimide-activated this compound-linker to warm to room temperature.

  • Prepare a 10 mM stock solution of the this compound-linker in anhydrous DMSO.[1][9] Vortex briefly to ensure complete dissolution.

  • This stock solution should be used immediately.

Conjugation Reaction
  • To the reduced and purified antibody solution, slowly add a 10-20 molar excess of the this compound-linker stock solution while gently vortexing.[1][9]

  • Protect the reaction mixture from light and incubate at room temperature for 2 hours or overnight at 4°C.[1][4]

  • The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis mAb Monoclonal Antibody Reduction Antibody Reduction (TCEP) mAb->Reduction TubD_Linker This compound Maleimide-Linker Conjugation Conjugation Reaction TubD_Linker->Conjugation Reduction->Conjugation Purification Purification (SEC) Conjugation->Purification Characterization Characterization (HIC, MS) Purification->Characterization Functional_Assay Functional Assay (In Vitro Cytotoxicity) Characterization->Functional_Assay

Figure 1. Experimental workflow for the conjugation of this compound to an antibody.

Purification of the Antibody-Drug Conjugate
  • After the conjugation reaction, purify the ADC from unconjugated this compound-linker and other small molecules using size-exclusion chromatography (SEC) with a Sephadex G-25 column.[8][10][11]

  • Equilibrate the column with PBS, pH 7.4.

  • Load the reaction mixture onto the column.

  • Elute the ADC with PBS, pH 7.4. The ADC will elute in the void volume as the first peak.[1]

  • Collect the fractions containing the purified ADC.

  • The concentration of the purified ADC can be determined by measuring the absorbance at 280 nm.

Characterization of the Antibody-Drug Conjugate

The average DAR and the distribution of drug-loaded species can be determined by HIC.[12][13]

  • Mobile Phase A: 2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 10-50 µg of the purified ADC.

  • Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Monitor the absorbance at 280 nm.

  • The unconjugated antibody will elute first, followed by species with increasing numbers of conjugated this compound molecules (DAR2, DAR4, etc.).[12][13]

  • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100[]

dar_calculation cluster_hic HIC Analysis cluster_calculation DAR Calculation HIC_Chromatogram HIC Chromatogram Peak_Integration Peak Integration (% Area) HIC_Chromatogram->Peak_Integration DAR_Formula Average DAR Formula Peak_Integration->DAR_Formula Result Average DAR Value DAR_Formula->Result

Figure 2. Logical flow for the calculation of the average Drug-to-Antibody Ratio (DAR).

The purity and aggregation level of the ADC can be assessed by SEC.

  • Use a suitable SEC column and a mobile phase such as PBS, pH 7.4.

  • Inject 10-50 µg of the purified ADC.

  • The main peak corresponds to the monomeric ADC. The presence of high molecular weight species indicates aggregation.

In Vitro Cytotoxicity Assay

The potency of the this compound ADC can be evaluated using a cell-based cytotoxicity assay, such as the MTT assay.[2][15][16]

  • Seed antigen-positive and antigen-negative cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.[2]

  • Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free this compound-linker in cell culture medium.

  • Remove the old medium from the cells and add the serially diluted compounds.

  • Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 atmosphere.[2]

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[2]

  • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.[2]

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value for each compound.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the characterization of the this compound ADC.

Table 1: Conjugation and Purification Summary

ParameterResult
Initial Antibody Concentration (mg/mL)
TCEP:Antibody Molar Ratio
This compound-Linker:Antibody Molar Ratio
Final ADC Concentration (mg/mL)
Conjugation Efficiency (%)
Overall Yield (%)

Table 2: Characterization of this compound ADC

ParameterMethodResult
Average Drug-to-Antibody Ratio (DAR)HIC
Purity (% Monomer)SEC
Aggregation (%)SEC

Table 3: In Vitro Cytotoxicity (IC50 values in nM)

CompoundAntigen-Positive Cell LineAntigen-Negative Cell Line
This compound ADC
Unconjugated Antibody
Free this compound-Linker

Troubleshooting

IssuePossible CauseSuggested Solution
Low DARIncomplete antibody reduction.Increase TCEP concentration or incubation time. Ensure TCEP is fresh.
Hydrolysis of maleimide group.Prepare the this compound-linker solution immediately before use.
High AggregationHigh concentration of organic solvent.Keep the final DMSO concentration below 10%.
Hydrophobic nature of the payload.Optimize the conjugation conditions (e.g., pH, temperature). Consider using a more hydrophilic linker.
Poor ADC YieldLoss of material during purification.Optimize the purification protocol. Ensure proper column packing and equilibration.
Inconsistent ResultsVariability in reagents or technique.Use high-quality reagents and maintain consistent experimental conditions.

Conclusion

This application note provides a comprehensive protocol for the generation and characterization of a this compound-based antibody-drug conjugate. By following these procedures, researchers can produce ADCs with a defined drug-to-antibody ratio and assess their purity and in vitro potency. The successful conjugation of this compound to a monoclonal antibody represents a critical step in the development of novel and highly effective targeted therapies for cancer. Further optimization of the linker chemistry and conjugation strategy may lead to ADCs with improved stability, pharmacokinetics, and therapeutic efficacy.

References

Application Notes and Protocols for Tubulysin D in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysin D is a highly potent cytotoxic peptide derived from myxobacteria, such as Archangium geophyra and Angiococcus disciformis.[1] It belongs to a class of compounds that are powerful inhibitors of tubulin polymerization.[2] Due to its exceptional potency against a wide range of cancer cell lines, including those with multidrug resistance (MDR), this compound has garnered significant interest as a payload for antibody-drug conjugates (ADCs) and small molecule-drug conjugates (SMDCs) in targeted cancer therapy.[3][4] These application notes provide detailed protocols for utilizing this compound in common cell-based assays to evaluate its cytotoxic and antimitotic effects.

Mechanism of Action

This compound exerts its potent cytotoxic effects by interfering with microtubule dynamics, which are essential for cell division, intracellular transport, and maintenance of cell structure. The mechanism involves:

  • Inhibition of Tubulin Polymerization : this compound binds to tubulin at or near the vinca alkaloid binding site, preventing its polymerization into microtubules.[4][5]

  • Microtubule Depolymerization : This interference leads to the rapid disassembly of the existing microtubule network.[2][3]

  • Cell Cycle Arrest : The disruption of the mitotic spindle, a structure critical for chromosome segregation, causes cells to arrest in the G2/M phase of the cell cycle.[5]

  • Induction of Apoptosis : Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2][5][6]

A key advantage of tubulysins is their retained potency in cancer cells that overexpress P-glycoprotein (P-gp), a common mechanism of multidrug resistance.[3][5]

Signaling Pathway

TubulysinD_Pathway TubD This compound Tubulin Tubulin Dimers Polymerization Polymerization TubD->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubules Depolymerization Depolymerization Microtubules->Depolymerization Polymerization->Microtubules MitoticSpindle Mitotic Spindle Disruption Depolymerization->Tubulin G2M_Arrest G2/M Phase Cell Cycle Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of this compound.

Data Presentation: In Vitro Cytotoxicity

This compound exhibits extremely potent antiproliferative activity across a variety of human cancer cell lines, with IC50 values often in the picomolar to low nanomolar range.[1][6]

Cell LineCancer TypeIC50 (pM)Reference
HL-60 Promyelocytic Leukemia4.7[1]
HCT116 Colon Carcinoma3.1[1]
MCF7 Breast Adenocarcinoma670[1]
A549 Lung Carcinoma13[1]
MES-SA Uterine Sarcoma40[7]
HEK 293T Embryonic Kidney6[7]
MES-SA/DX5 Uterine Sarcoma (MDR)1540 (1.54 nM)[7]
KB Epidermoid CarcinomaVaries (nM range)[3]
KB-8.5 Epidermoid Carcinoma (MDR)Varies (nM range)[3]

Note: IC50 values can vary depending on experimental conditions, such as cell density and incubation time. The data presented are for reference only.

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (e.g., MTT/XTT Assay)

This protocol determines the concentration of this compound required to inhibit cell proliferation by 50% (IC50).

Workflow: Cytotoxicity Assay

Cytotoxicity_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate (24h) for cell adherence seed->incubate1 treat Add serial dilutions of this compound incubate1->treat incubate2 Incubate (e.g., 72h) treat->incubate2 add_reagent Add MTT/XTT reagent incubate2->add_reagent incubate3 Incubate (2-4h) for formazan formation add_reagent->incubate3 solubilize Add solubilization solution (if needed) incubate3->solubilize read Measure absorbance on plate reader solubilize->read analyze Calculate IC50 values read->analyze end End analyze->end

Caption: General workflow for a cell cytotoxicity assay.

Materials:

  • Target cancer cell line(s)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT reagent

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000–10,000 cells/well in 100 µL of medium). Include wells for 'no cell' and 'vehicle control' (DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Preparation: Prepare serial dilutions of this compound in complete medium. Due to its high potency, start with a high concentration (e.g., 10 nM) and perform dilutions to cover a wide range down to the low picomolar level.

  • Cell Treatment: Remove the old medium and add 100 µL of the medium containing the various concentrations of this compound or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for a period relevant to the cell line's doubling time (typically 48-96 hours).

  • MTT/XTT Addition: Add 10-20 µL of MTT (5 mg/mL) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: If using MTT, carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Analysis: Normalize the data to the vehicle-treated control cells. Plot the cell viability (%) against the logarithm of this compound concentration and fit a dose-response curve to calculate the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol measures the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with this compound.

Workflow: Cell Cycle Analysis

CellCycle_Workflow start Start seed Seed cells in 6-well plates start->seed treat Treat with this compound (e.g., at IC50 and 10x IC50) seed->treat incubate Incubate for 24-48h treat->incubate harvest Harvest and wash cells with PBS incubate->harvest fix Fix cells in cold 70% Ethanol harvest->fix stain Stain with Propidium Iodide and RNase A fix->stain acquire Acquire data on Flow Cytometer stain->acquire analyze Analyze DNA content and cell cycle phases acquire->analyze end End analyze->end

Caption: Workflow for cell cycle analysis by flow cytometry.

Materials:

  • Target cancer cell line(s)

  • 6-well plates

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Methodology:

  • Cell Seeding and Treatment: Seed approximately 0.5-1 x 10^6 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with this compound at relevant concentrations (e.g., IC50 and 10x IC50) and a vehicle control for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in the G2/M peak is expected.[5]

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow: Apoptosis Assay

Apoptosis_Workflow start Start seed_treat Seed and treat cells with this compound start->seed_treat incubate Incubate for a predetermined time seed_treat->incubate harvest Harvest all cells (adherent and floating) incubate->harvest wash Wash cells with PBS and then 1X Binding Buffer harvest->wash stain Resuspend in Binding Buffer with Annexin V-FITC and PI wash->stain incubate_stain Incubate for 15 min in the dark stain->incubate_stain acquire Analyze immediately on Flow Cytometer incubate_stain->acquire analyze Quantify cell populations (Live, Apoptotic, Necrotic) acquire->analyze end End analyze->end

Caption: Workflow for apoptosis detection via Annexin V/PI staining.

Materials:

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)[8][9]

  • Treated cells (from a setup similar to the cell cycle analysis)

  • Flow cytometer

Methodology:

  • Cell Preparation: Seed and treat cells with this compound as described in the previous protocols.

  • Harvesting: Collect all cells, including the supernatant containing floating cells, which are often apoptotic. Wash the cells with ice-cold PBS.

  • Staining: Centrifuge the cells and resuspend the pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

  • Add Annexin V-fluorophore conjugate and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add additional 1X Binding Buffer to each tube and analyze the samples by flow cytometry immediately (within 1 hour).

  • Analysis: Create quadrant gates to differentiate the cell populations:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells (or dead cells from mechanical damage)

References

Application Notes and Protocols for Linker Chemistry in Tubulysin D-Based ADCs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tubulysins are a class of highly potent mitotic agents that function by disrupting microtubule dynamics, leading to apoptotic cell death.[1][2] Their exceptional potency, including activity against multidrug-resistant (MDR) cell lines, makes them compelling payloads for antibody-drug conjugates (ADCs) in cancer therapy.[3][4] A critical component in the design of an effective Tubulysin-based ADC is the linker, which connects the cytotoxic payload to the monoclonal antibody. The linker's chemistry dictates the ADC's stability in circulation, its drug-release mechanism, and ultimately, its therapeutic index.

A significant challenge in developing ADCs with tubulysin analogues, such as Tubulysin M, is the hydrolytically labile acetate group at the C11 position.[1][3] Loss of this acetate group leads to a substantial decrease in cytotoxic activity.[1][5] Therefore, linker design must not only ensure selective drug release at the tumor site but also protect the payload from premature degradation. This document details various linker strategies, presents comparative data, and provides generalized protocols for the development of Tubulysin D-based ADCs.

Linker Strategies for Tubulysin Conjugation

The choice of a cleavable or non-cleavable linker is a fundamental decision in ADC design.[6] For potent payloads like tubulysins, cleavable linkers are often preferred to enable efficient release of the drug within the tumor microenvironment or inside the target cell, potentially enabling a "bystander effect" where the released drug can kill neighboring antigen-negative tumor cells.[7][8]

Two primary cleavable linker strategies have been explored for Tubulysin M:

  • Protease-Cleavable Dipeptide Linkers: These linkers, such as valine-alanine (Val-Ala) or valine-citrulline (Val-Cit), are designed to be cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.[1][8][9] The linker is typically connected to a self-immolative p-aminobenzyl (PAB) spacer, which releases the unmodified payload upon cleavage.[1]

  • β-Glucuronidase-Cleavable Glucuronide Linkers: This strategy utilizes the enzyme β-glucuronidase, which is abundant in the lysosomal compartment of cells and overexpressed in some tumor microenvironments.[1][3] This linker is generally more hydrophilic, which can help mitigate ADC aggregation and accelerated clearance issues associated with hydrophobic payloads.[1][5]

A key innovation for conjugating tubulysins, which possess a tertiary amine, is the use of a p-aminobenzyl quaternary ammonium (PABQ) salt.[7] This allows for a stable yet cleavable connection to the payload, ensuring that the active, unmodified drug is released upon linker cleavage.[1][10]

ADC_Structure General Structure of a this compound-Based ADC cluster_ADC cluster_Cleavage Cleavage Mechanisms Antibody Monoclonal Antibody Linker Linker System Antibody->Linker  Conjugation Site  (e.g., Cysteine) Payload This compound Payload Linker->Payload  Quaternary  Ammonium Salt Protease Proteases (e.g., Cathepsin B) Protease->Linker  Cleaves Dipeptide  (e.g., Val-Ala) Glucuronidase β-Glucuronidase Glucuronidase->Linker  Cleaves Glucuronide

Caption: General structure of a this compound-based ADC.

Data Presentation: Comparative Analysis of Linker Chemistries

The selection of linker chemistry has a profound impact on the stability, in vitro potency, and in vivo efficacy of Tubulysin ADCs. Studies comparing a protease-cleavable dipeptide (Val-Ala) linker with a β-glucuronidase-cleavable glucuronide linker have revealed significant differences.[1]

Table 1: In Vitro Cytotoxicity of Anti-CD30 Tubulysin M ADCs

The in vitro cytotoxicity of ADCs is a primary measure of their potential therapeutic activity. The following table summarizes the IC50 values (ng/mL) of anti-CD30 Tubulysin M ADCs with different linkers and drug-to-antibody ratios (DAR) against a panel of CD30+ lymphoma cell lines.[1]

Cell LinePhenotypeDipeptide Linker (DAR 4) IC50 (ng/mL)Glucuronide Linker (DAR 4) IC50 (ng/mL)Dipeptide Linker (DAR 2, Site-Specific) IC50 (ng/mL)Glucuronide Linker (DAR 2, Site-Specific) IC50 (ng/mL)
L540cyMDR-1.11.11.11.2
Karpas299MDR-0.90.80.80.8
L428MDR+1.91.81.92.0
DELBVRMDR+2.11.82.02.1

MDR: Multidrug-Resistant. Data sourced from Hamilton et al., 2021.[1]

In vitro, both the dipeptide and glucuronide linkers demonstrated nearly identical, potent anti-tumor activity in the sub-ng/mL to single-digit ng/mL range across all cell lines, regardless of their MDR status.[1]

Table 2: In Vivo Efficacy in Xenograft Models

While in vitro potencies were similar, significant differences emerged in in vivo preclinical xenograft models.[5]

Xenograft ModelADC Linker (DAR)Dose (mg/kg)Outcome
L540cy (MDR-)Dipeptide (DAR 4)0.8Tumor growth delay, 0/6 cures
L540cy (MDR-)Glucuronide (DAR 4)0.8Tumor stasis, 1/6 cures
L540cy (MDR-)Dipeptide (DAR 2, Site-Specific)0.85/6 cures
DELBVR (MDR+)Dipeptide (DAR 2, Site-Specific)1.5Slight tumor growth delay, no cures
DELBVR (MDR+)Glucuronide (DAR 2, Site-Specific)0.756/6 cures

Data sourced from Hamilton et al., 2021.[1]

The glucuronide-linked ADC showed improved activity over the dipeptide-linked ADC.[1] Notably, site-specific conjugation at engineered S239C sites significantly improved the efficacy of the dipeptide ADC despite halving the drug load.[1] In the challenging MDR+ model, the glucuronide-linked ADC was highly active, leading to complete responses at half the dose of the dipeptide ADC, which showed minimal activity.[1]

Table 3: In Vivo Acetate Stability

The stability of the critical C11 acetate group was monitored in vivo. The percentage of intact acetate remaining on the ADC in circulation provides insight into the protective capacity of the linker and conjugation site.

ADC Configuration% Intact Acetate (Day 4)% Intact Acetate (Day 10)
Dipeptide Linker (DAR 4)68%55%
Glucuronide Linker (DAR 4)88%75%
Dipeptide Linker (DAR 2, Site-Specific)93%87%
Glucuronide Linker (DAR 2, Site-Specific)98%95%

Data sourced from Hamilton et al., 2021.[1]

These results indicate that the glucuronide linker system provides significant protection against acetate hydrolysis compared to the dipeptide linker.[1][3] Furthermore, site-specific conjugation at the S239C position also enhances acetate stability.[1] The combination of the glucuronide linker and site-specific conjugation resulted in the most stable ADC, preserving over 95% of the active payload after 10 days in circulation.[1]

Workflow Experimental Workflow for ADC Linker Comparison cluster_synthesis Drug-Linker Synthesis & Conjugation cluster_evaluation Comparative Evaluation Synth_Dipeptide Synthesize Dipeptide Linker Conjugation Conjugate to Antibody (e.g., anti-CD30) - Endogenous Cys (DAR 4) - Engineered Cys (DAR 2) Synth_Dipeptide->Conjugation Synth_Glucuronide Synthesize Glucuronide Linker Synth_Glucuronide->Conjugation In_Vitro In Vitro Cytotoxicity (IC50 on Cell Lines) Conjugation->In_Vitro Assess Potency In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) Conjugation->In_Vivo_Efficacy Assess Efficacy PK_Stability PK & Stability (% Intact Acetate) Conjugation->PK_Stability Assess Stability Conclusion Determine Optimal Linker-Conjugation Strategy

Caption: Workflow for comparing Tubulysin ADC linker strategies.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for the development of Tubulysin-based ADCs.[1][5]

Protocol 1: General Synthesis of a Val-Ala-PAB Tubulysin Drug-Linker

This protocol outlines the steps for creating a protease-cleavable dipeptide linker attached to Tubulysin M.

  • Quaternization: React allyl-protected Tubulysin M with activated Boc-ValAlaPAB-bromide in a suitable solvent like butanone to form the quaternary ammonium linkage at the N-terminal tertiary amine.[1]

  • Boc Deprotection: Remove the Boc protecting group from the dipeptide using trifluoroacetic acid (TFA) in dichloromethane (DCM).[1]

  • Allyl Ester Deprotection: Remove the C-terminus allyl ester using a palladium catalyst (e.g., Pd(PPh₃)₄) with a scavenger like pyrrolidine in DCM.[1][5]

  • Maleimide Functionalization: Couple the deprotected linker-payload with a maleimide-containing moiety (e.g., mDPR(Boc)-OSu) in the presence of a base like DIPEA in DMF.[1][5]

  • Final Deprotection: Remove the final Boc group with TFA in DCM to yield the final drug-linker.[1]

  • Purification: Purify the final product using reverse-phase HPLC.

Protocol 2: General Synthesis of a Glucuronide-PAB Tubulysin Drug-Linker

This protocol is more complex due to the need to manage multiple protecting groups.

  • Glucuronide Linker Synthesis: Synthesize a brominated glucuronide intermediate functionalized for quaternization.[5]

  • Quaternization: React the N-methyl pipecolic acid (Mep) component of the tubulysin precursor with the brominated glucuronide intermediate.[5]

  • Protecting Group Manipulation: Convert the glucuronide methyl ester to an allyl ester and remove acetyl protecting groups using a reagent like Ti(OEt)₄ in allyl alcohol.[5]

  • Peptide Coupling: Couple the glucuronide-Mep fragment to the allyl-protected Ile-Tuv-Tup tripeptide using a peptide coupling agent like HATU.[5]

  • Final Deprotections: Remove all allyl and Fmoc protecting groups using a palladium catalyst and a scavenger.[5]

  • Maleimide Functionalization & Purification: Introduce the maleimide group and purify the final drug-linker as described in Protocol 1.[1][5]

Protocol 3: Antibody-Drug Conjugation via Cysteine Thiols

This protocol describes the conjugation of a maleimide-functionalized drug-linker to an antibody.

  • Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody (e.g., an anti-CD30 mAb) using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer (e.g., PBS) to generate free thiols.

    • For site-specific conjugation (e.g., S239C mutants), the reduction conditions are typically milder as only the engineered cysteines need to be reduced.

  • Drug-Linker Addition: Add the purified maleimide-functionalized Tubulysin drug-linker (dissolved in a co-solvent like DMSO) to the reduced antibody solution. The typical molar excess of drug-linker is 2-3 fold per free thiol.

  • Conjugation Reaction: Allow the reaction to proceed at room temperature or 4°C for 1-2 hours. The maleimide group will react with the free thiol to form a stable thioether bond.

  • Quenching: Quench any unreacted thiols by adding an excess of N-acetylcysteine.

  • Purification: Remove unconjugated drug-linker and other impurities by purification methods such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization: Characterize the resulting ADC for drug-to-antibody ratio (DAR) using methods like hydrophobic interaction chromatography (HIC) or mass spectrometry. Purity and aggregation levels should be assessed by SEC.

Protocol 4: In Vitro Cytotoxicity Assay

This protocol is for determining the IC50 value of the ADC.

  • Cell Plating: Plate cancer cells (e.g., L540cy, Karpas299) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the Tubulysin ADC and a non-binding control ADC in cell culture medium.

  • Incubation: Remove the old medium from the cells and add the ADC dilutions. Incubate the plates for 96 hours at 37°C in a humidified CO₂ incubator.[11]

  • Viability Assessment: Measure cell viability using a suitable assay, such as one employing CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Plot the cell viability against the logarithm of the ADC concentration. Fit the data to a four-parameter logistic regression model to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 5: In Vivo Xenograft Model for Efficacy Assessment

This protocol outlines a typical mouse xenograft study to evaluate ADC efficacy.

  • Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5-10 million L540cy cells) into the flank of immunodeficient mice (e.g., SCID or NSG mice).

  • Tumor Growth: Monitor tumor growth using caliper measurements. When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., n=6-8 per group).

  • ADC Administration: Administer the ADCs (e.g., Dipeptide-Tubulysin ADC, Glucuronide-Tubulysin ADC), vehicle control, and non-binding ADC control via a single intravenous (IV) or intraperitoneal (IP) injection at the specified doses.[7]

  • Monitoring: Monitor tumor volumes and body weights 2-3 times per week for the duration of the study (e.g., 60-90 days).

  • Efficacy Endpoints: Efficacy is determined by measuring tumor growth inhibition (TGI). Other endpoints can include the number of partial or complete regressions and tumor-free survivors at the end of the study. Animals are typically euthanized when tumor volumes exceed a predetermined size (e.g., 1000 mm³).[12]

MOA Mechanism of Action of a Tubulysin ADC ADC_Circulation 1. ADC in Circulation (Stable) Binding 2. Binds to Antigen on Tumor Cell ADC_Circulation->Binding Internalization 3. Internalization (Endocytosis) Binding->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Cleavage 5. Linker Cleavage (e.g., by β-glucuronidase) Lysosome->Cleavage Release 6. Tubulysin Payload Released into Cytosol Cleavage->Release Tubulin_Disruption 7. Binds to Tubulin, Inhibits Microtubule Polymerization Release->Tubulin_Disruption Apoptosis 8. Cell Cycle Arrest & Apoptosis Tubulin_Disruption->Apoptosis

Caption: Cellular mechanism of action for a cleavable Tubulysin ADC.

References

Application Note: Quantitative Analysis of Tubulysin D in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Tubulysin D in human plasma. Tubulysins are potent cytotoxic tetrapeptides with significant potential as payloads for antibody-drug conjugates (ADCs) in cancer therapy.[1][2] This method provides the necessary sensitivity and selectivity for pharmacokinetic studies and drug development research involving this compound. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

Tubulysins are a class of natural products that exhibit powerful cytotoxic activity by inhibiting tubulin polymerization.[1][2] Their high potency makes them attractive candidates for use as payloads in ADCs.[1][2][3] Accurate and reliable quantification of this compound in biological matrices is crucial for understanding its pharmacokinetic profile and for the overall development of ADCs that utilize this potent molecule. This LC-MS/MS method provides a robust platform for researchers, scientists, and drug development professionals to perform such analyses.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of this compound from sample collection to data analysis.

This compound LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Human Plasma Sample protein_precipitation Protein Precipitation (e.g., with Acetonitrile) plasma_sample->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation LC Separation (Reversed-Phase) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for this compound quantification.

Detailed Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structural analogue of this compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium bicarbonate (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2EDTA)

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results in LC-MS/MS analysis.[4][5] This protocol employs a protein precipitation method to extract this compound from human plasma.

  • Thaw : Thaw human plasma samples and the reference standard stock solutions on ice.

  • Spike : In a microcentrifuge tube, add 50 µL of human plasma. Spike with the internal standard solution. For calibration standards and quality control samples, spike with the appropriate concentration of this compound.

  • Precipitate : Add 200 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex : Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer : Carefully transfer the supernatant to a clean tube.

  • Evaporate : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute : Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • Vortex and Centrifuge : Vortex the reconstituted sample and centrifuge at 14,000 rpm for 5 minutes to pellet any particulates.

  • Inject : Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Sample Preparation Protocol start Start: Human Plasma spike_is Spike with Internal Standard start->spike_is protein_precip Add Cold Acetonitrile spike_is->protein_precip vortex1 Vortex protein_precip->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 transfer_supernatant Transfer Supernatant centrifuge1->transfer_supernatant evaporate Evaporate to Dryness transfer_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute vortex2 Vortex & Centrifuge reconstitute->vortex2 inject Inject into LC-MS/MS vortex2->inject

Caption: Sample preparation workflow.

LC-MS/MS Method

The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValue
HPLC System UPLC I-Class System or equivalent
Column Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm
Column Temperature 60 °C
Mobile Phase A 10 mM Ammonium bicarbonate in water
Mobile Phase B Acetonitrile
Flow Rate 0.150 mL/min
Injection Volume 50 µL
Gradient See Table 2

Table 2: Chromatographic Gradient

Time (min)% Mobile Phase B
0.00 - 2.5040 (isocratic)
2.50 - 2.6040 to 90 (linear)
2.60 - 4.5090 (isocratic)

Table 3: Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a standard solution of this compound and the internal standard.
Source Temperature 500 °C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 8 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi

Data Analysis and Quantification

The quantification of this compound is performed using a calibration curve constructed from the peak area ratios of the analyte to the internal standard versus the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically used for the calibration curve.

Table 4: Representative Quantitative Performance (Hypothetical)

ParameterResult
Calibration Range 0.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) <15% (<20% at LLOQ)

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in human plasma. This application note and the detailed protocols serve as a comprehensive guide for researchers and scientists involved in the development of ADCs and other therapies utilizing this compound. The method is suitable for supporting preclinical and clinical pharmacokinetic studies.

References

Application of Tubulysin D in Targeted Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tubulysin D and its analogs as potent payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy. This document includes detailed protocols for key experiments, quantitative data on the efficacy of this compound-based ADCs, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

Tubulysins are a class of natural products isolated from myxobacteria that exhibit exceptionally high cytotoxicity against a wide range of cancer cell lines, including those with multidrug resistance (MDR).[1] this compound, one of the most potent members of this family, functions as a powerful inhibitor of tubulin polymerization.[2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4] The remarkable potency of this compound, with IC50 values often in the picomolar to low nanomolar range, makes it an attractive candidate for use as a payload in ADCs.[3][5] By attaching this compound to a monoclonal antibody that targets a tumor-specific antigen, this highly cytotoxic agent can be delivered selectively to cancer cells, thereby minimizing systemic toxicity.[2]

Mechanism of Action

This compound exerts its cytotoxic effects by binding to the vinca domain of tubulin, which prevents the polymerization of tubulin into microtubules.[4] This interference with microtubule formation disrupts the mitotic spindle, a structure essential for chromosome segregation during cell division. Consequently, the cell cycle is arrested at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[2][3]

cluster_cell Cancer Cell ADC This compound-ADC Receptor Tumor-Specific Antigen ADC->Receptor 1. Binding Endosome Endosome/Lysosome Receptor->Endosome 2. Internalization Tubulysin_D Free this compound Endosome->Tubulysin_D 3. Payload Release Tubulin Tubulin Dimers Tubulysin_D->Tubulin 4. Binding to Tubulin Microtubules Microtubules Tubulin->Microtubules Inhibition of Polymerization Mitotic_Spindle Mitotic Spindle Assembly Microtubules->Mitotic_Spindle Disruption G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of action of a this compound-based ADC.

Quantitative Efficacy Data

The following tables summarize the in vitro cytotoxicity of this compound and its corresponding ADCs across various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of this compound Analogs

CompoundCell LineIC50 (nM)Reference
This compoundHL600.0047
This compoundHCT1160.0031
This compoundMCF70.670
This compoundA5490.013
Tubulysin AnalogueN870.1 - 1[6]
Tubulysin AnalogueMDA-MB-361-DYT21 - 10[6]
Tubulysin AnalogueKB (MDR1-)< 0.1[6]
Tubulysin AnalogueKB 8.5 (MDR1+)< 0.1[6]

Table 2: In Vitro Cytotoxicity (IC50) of this compound-based ADCs

ADCTarget AntigenCell LineIC50 (nM)Reference
5T4-ADC5T4DU1450.65[7]
5T4-ADC5T4NCI-H19753.33[7]
5T4-ADC5T4MDA-MB-4680.016[7]
5T4-ADC5T4MDA-MB-3010.003[7]
5T4-ADC5T4NCI-870.8[7]
Trastuzumab-TubulysinHER2N87< 1[2]
Trastuzumab-TubulysinHER2BT474< 1[2]
Trastuzumab-TubulysinHER2MDA-MB-4531 - 10[2]
Trastuzumab-TubulysinHER2HT-29> 1000[2]

Experimental Protocols

Synthesis of this compound Analog with a Linker for Conjugation

This protocol describes a general approach for the solid-phase peptide synthesis (SPPS) of a this compound analog containing a linker with a terminal maleimide group for antibody conjugation.

Resin 2-Chlorotrityl Resin Load_Tup Load Fmoc-Tup(tBu)-OH Resin->Load_Tup Deprotect1 Fmoc Deprotection (Piperidine/DMF) Load_Tup->Deprotect1 Couple_Tuv Couple Fmoc-Tuv(OAc)-OH Deprotect1->Couple_Tuv Deprotect2 Fmoc Deprotection Couple_Tuv->Deprotect2 Couple_Ile Couple Fmoc-Ile-OH Deprotect2->Couple_Ile Deprotect3 Fmoc Deprotection Couple_Ile->Deprotect3 Couple_Mep Couple Boc-Mep-OH Deprotect3->Couple_Mep Cleave Cleave from Resin (TFA) Couple_Mep->Cleave Linker Couple to Maleimide-Linker Cleave->Linker Purify Purify by HPLC Linker->Purify Antibody Monoclonal Antibody Reduction Partial Reduction (TCEP) Antibody->Reduction Reduced_Ab Reduced Antibody (with free thiols) Reduction->Reduced_Ab Conjugation Conjugation Reduced_Ab->Conjugation Payload This compound Linker-Payload Payload->Conjugation Quenching Quenching (N-acetylcysteine) Conjugation->Quenching Purification Purification (SEC) Quenching->Purification Characterization Characterization (HIC, MS) Purification->Characterization

References

Application Notes and Protocols: Utilizing Tubulysin D as a Payload in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. Tubulysin D, a natural product isolated from myxobacteria, has emerged as a highly promising payload for ADC development due to its exceptional potency against a broad range of cancer cell lines, including those with multi-drug resistance.[1][2] Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][4] These application notes provide a comprehensive overview, quantitative data, and detailed protocols for researchers utilizing this compound in the development of novel ADCs.

Mechanism of Action of this compound-based ADCs

This compound-based ADCs function through a multi-step process designed to selectively deliver the cytotoxic payload to cancer cells. The monoclonal antibody component of the ADC binds to a specific tumor-associated antigen on the surface of a cancer cell.[3] Following binding, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[3] Once inside the cell, the ADC is trafficked to lysosomes, where the linker connecting the antibody and this compound is cleaved, releasing the active payload into the cytoplasm. The released this compound then binds to tubulin, disrupting microtubule dynamics, which are essential for cell division.[3][4] This disruption leads to mitotic arrest and ultimately triggers the apoptotic cell death of the cancer cell.[3]

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC This compound ADC Internalization Internalization (Endocytosis) ADC->Internalization Binding Antigen Tumor-Associated Antigen Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release (Linker Cleavage) Lysosome->Payload_Release Tubulin Tubulin Payload_Release->Tubulin This compound Apoptosis Apoptosis Tubulin->Apoptosis Microtubule Disruption G2/M Arrest

Caption: General mechanism of action of a this compound ADC.

Quantitative Data

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of various this compound-containing ADCs from preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound and its ADC Conjugates

Cell LineCancer TypeTarget AntigenADC/PayloadIC50 (nM)Reference(s)
HL60Leukemia-This compound0.0047[4]
HCT116Colon Cancer-This compound0.0031[4]
MCF7Breast Cancer-This compound0.670[4]
A549Lung Cancer-This compound0.013[4]
Sk-Br-3Breast CancerHER2Anti-HER2-Tubulysin0.004 - 0.007 (ng/mL)[5]
MDA-MB-468Breast CancerHER2-negativeAnti-HER2-Tubulysin>3.6 (ng/mL)[5]
N87Gastric CancerHER2ADC1 (Tubulysin payload)0.03[6]
BT474Breast CancerHER2ADC1 (Tubulysin payload)0.02[6]
MDA-MB-453Breast CancerHER2ADC1 (Tubulysin payload)0.2[6]
HT-29Colon CancerHER2-negativeADC1 (Tubulysin payload)28[6]
BJABB-cell LymphomaCD22Anti-CD22-Tubulysin0.012[7]
WSU-DLCL2B-cell LymphomaCD22Anti-CD22-Tubulysin0.011[7]
BJAB.Luc/PgpB-cell Lymphoma (MDR)CD22Anti-CD22-Tubulysin0.025[7]
L540cyHodgkin LymphomaCD30αCD30-Tubulysin0.01-0.1 (ng/mL)[8]
Karpas299Anaplastic Large Cell LymphomaCD30αCD30-Tubulysin0.01-0.1 (ng/mL)[8]

Table 2: In Vivo Efficacy of this compound-based ADCs in Xenograft Models

Xenograft ModelCancer TypeADCDose and ScheduleOutcomeReference(s)
N87Gastric Canceranti-Meso-Tubulysin ADC3.5 mg/kg, single doseTumor regression[9]
N87Gastric CancerIsotype control ADC3.5 mg/kg, single doseNo tumor growth inhibition[9]
OV-90Ovarian CancerPB-vcMMAE-59 mg/kg, weekly for 5 weeksAbsence of viable tumor cells[10]
BT-474Breast CancerDX126-262 (Tubulysin B analog)5 mg/kgSignificant tumor growth inhibition[11]
L540cyHodgkin LymphomaαCD30-Tubulysin DAR 40.5 mg/kg, single dose1/6 cures[12]
BJAB.LucB-cell LymphomaAnti-CD22-Tubulysin Pr ADC1 mg/kg, single IV doseAntitumor effects observed[7]

Experimental Protocols

The following are detailed protocols for key experiments in the development and evaluation of this compound-based ADCs.

Protocol 1: Conjugation of this compound to a Monoclonal Antibody (Thiol-Maleimide Chemistry)

This protocol describes a common method for conjugating a maleimide-functionalized this compound linker to a monoclonal antibody via reduced interchain disulfide bonds.

Conjugation_Workflow start Start antibody_prep Antibody Preparation (Buffer Exchange) start->antibody_prep reduction Antibody Reduction (e.g., TCEP) antibody_prep->reduction conjugation Conjugation Reaction reduction->conjugation linker_prep This compound-Linker (Maleimide Activated) linker_prep->conjugation purification Purification (e.g., Size Exclusion Chromatography) conjugation->purification characterization Characterization (DAR, Purity, etc.) purification->characterization end End characterization->end

Caption: Workflow for ADC conjugation via thiol-maleimide chemistry.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)

  • Maleimide-activated this compound linker-payload

  • Dimethyl sulfoxide (DMSO)

  • Quenching reagent (e.g., N-acetyl cysteine)

  • Purification column (e.g., size-exclusion chromatography)

  • Reaction buffers and solvents

Procedure:

  • Antibody Preparation:

    • If necessary, perform a buffer exchange to transfer the mAb into a conjugation-compatible buffer (e.g., PBS with EDTA).

  • Antibody Reduction:

    • Add a calculated amount of TCEP solution to the mAb solution to partially reduce the interchain disulfide bonds. The molar ratio of TCEP to mAb will determine the number of available thiol groups and thus the final drug-to-antibody ratio (DAR).[]

    • Incubate the reaction at room temperature for a specified time (e.g., 1-2 hours).

  • Conjugation Reaction:

    • Dissolve the maleimide-activated this compound linker-payload in DMSO.

    • Add the dissolved linker-payload to the reduced antibody solution. A typical molar excess of the linker-payload is used.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Quenching:

    • Add a quenching reagent, such as N-acetyl cysteine, to cap any unreacted maleimide groups.

  • Purification:

    • Purify the resulting ADC from unconjugated payload and other reaction components using a suitable method like size-exclusion chromatography.[]

  • Characterization:

    • Characterize the purified ADC for parameters such as DAR, purity, and aggregation using techniques like hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the use of the MTT assay to determine the IC50 value of a this compound-based ADC.[14][15][16][17]

MTT_Assay_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding adc_treatment ADC Treatment (Serial Dilutions) cell_seeding->adc_treatment incubation Incubation (e.g., 72 hours) adc_treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (e.g., 570 nm) formazan_solubilization->absorbance_reading data_analysis Data Analysis (IC50 Calculation) absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro cytotoxicity MTT assay.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • This compound-based ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., SDS in HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the this compound-based ADC and the control antibody in cell culture medium.

    • Remove the old medium from the cells and add the ADC/antibody dilutions to the respective wells. Include untreated control wells.

  • Incubation:

    • Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[17]

  • Formazan Solubilization:

    • Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol provides a general framework for assessing the in vivo antitumor activity of a this compound-based ADC in a mouse xenograft model.[1][9][18]

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

  • Human cancer cell line for tumor implantation

  • Matrigel (optional)

  • This compound-based ADC, control antibody, and vehicle control

  • Calipers for tumor measurement

  • Animal monitoring and housing facilities

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant a suspension of the human cancer cell line (often mixed with Matrigel) into the flank of the mice.[9]

  • Tumor Growth and Randomization:

    • Monitor tumor growth. When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[19]

  • ADC Administration:

    • Administer the this compound-based ADC, control antibody, or vehicle control to the respective groups via a specified route (e.g., intravenous injection) and schedule (e.g., once weekly).[10]

  • Monitoring:

    • Monitor the tumor volume and body weight of the mice regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.[18]

  • Endpoint:

    • The study is typically concluded when the tumors in the control group reach a maximum allowable size or after a predetermined period.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate metrics such as tumor growth inhibition (TGI) to evaluate the efficacy of the ADC.

Conclusion

This compound is a highly potent cytotoxic agent that holds great promise as a payload for the development of next-generation ADCs. Its ability to overcome multi-drug resistance and its picomolar to low nanomolar cytotoxicity make it an attractive candidate for targeting various cancers. The protocols and data presented in these application notes provide a valuable resource for researchers working to harness the therapeutic potential of this compound in innovative cancer therapies. Careful optimization of the antibody, linker, and conjugation strategy is crucial for developing safe and effective this compound-based ADCs.

References

Troubleshooting & Optimization

How to improve the solubility of Tubulysin D in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tubulysin D. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to the solubility of this compound in aqueous buffers.

Troubleshooting Guide

This guide addresses common issues encountered during the solubilization of this compound in a question-and-answer format.

Q1: Why is my lyophilized this compound not dissolving in my aqueous buffer?

This compound is a potent antimitotic tetrapeptide known for its poor aqueous solubility.[1] This is due to its complex structure, which includes hydrophobic amino acid residues that form a compact hydrophobic core.[1] Direct reconstitution in aqueous solutions like PBS or saline is often unsuccessful because the hydrophobic nature of the molecule leads to aggregation and precipitation.[2][3]

Q2: What is the recommended first-line procedure for dissolving this compound?

The most effective method is to first dissolve the compound in a small amount of a water-miscible organic co-solvent before diluting it with the aqueous buffer. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for this purpose.[2][4][5][6]

See the detailed protocol below for preparing a stock solution. The general workflow involves dissolving the peptide in a minimal volume of pure organic solvent and then slowly adding the aqueous buffer to this solution dropwise while vortexing.[5]

Q3: I tried dissolving this compound in DMSO, but it precipitated upon dilution with my buffer. What went wrong and what should I do?

Precipitation during dilution is a common issue and can occur for several reasons:

  • Concentration Too High: The final concentration in the mixed aqueous/organic buffer may still be above the solubility limit.

  • Dilution Rate Too Fast: Adding the aqueous buffer too quickly can cause the compound to crash out of solution.

  • Insufficient Organic Solvent: The final percentage of the organic co-solvent may be too low to maintain solubility.

Troubleshooting Steps:

  • Sonication: Gently sonicate the solution in a water bath for a few minutes to help break up aggregates and facilitate dissolution.[5][7] Avoid excessive heating, which can degrade the compound.[5]

  • Warming: Gently warm the solution to 37°C, which can sometimes increase solubility.[6]

  • Re-evaluate Concentration: Attempt to prepare a more dilute final solution. You may need to start over with fresh, lyophilized material.

  • Increase Co-solvent Percentage: If your experimental system allows, try increasing the final percentage of the organic co-solvent. However, be mindful that high concentrations of solvents like DMSO can be toxic to cells.[4][5]

Q4: Are there alternatives to DMSO? My assay is sensitive to it.

Yes, several other organic solvents can be used, though their compatibility with your specific biological system must be verified.[5] If DMSO is not suitable, consider using dimethylformamide (DMF), especially for peptides containing methionine or cysteine that can be oxidized by DMSO.[4]

Key Considerations:

  • Toxicity: Solvents like DMSO and DMF can be toxic to cells, typically tolerated only up to about 1% (v/v), and often requiring concentrations below 0.1% for sensitive assays.[4]

  • Assay Interference: Organic solvents can interfere with biological assays.[7]

  • Volatility: Solvents like acetonitrile and methanol are more volatile, which can be a consideration during preparation and storage.

Q5: Can I use pH adjustment or other additives to improve solubility?

While pH adjustment is a common strategy for simpler acidic or basic peptides, its effectiveness for a complex, largely neutral compound like this compound is less predictable.[4][5] However, creating a specific microenvironment pH can sometimes improve the solubility of pH-dependent drugs.[8]

Other additives that can be considered, primarily for analytical purposes, include:

  • Chaotropic Agents: Guanidinium hydrochloride or urea can disrupt the hydrogen-bonding network and break up secondary structures, aiding in solubilization.[2][5] However, these are denaturing agents and are generally incompatible with biological systems.[2][5]

  • Surfactants: Surfactants like Tween 80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[9] Their compatibility with the intended application is a critical consideration.

Experimental Protocols & Data

Protocol 1: Standard Solubilization of this compound for In Vitro Assays

This protocol describes the standard method for preparing a high-concentration stock solution of this compound in DMSO, followed by dilution into an aqueous buffer.

  • Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Initial Solubilization: Add a minimal, precise volume of high-purity, anhydrous DMSO to the vial to achieve a high-concentration stock (e.g., 1-10 mM).

  • Dissolution: Vortex the vial gently for 1-2 minutes until the powder is completely dissolved. A brief, gentle sonication in a water bath can be used if particulates remain.[7]

  • Serial Dilution (in DMSO): If necessary, perform serial dilutions in 100% DMSO to create intermediate stock solutions.

  • Working Solution Preparation: To prepare the final working solution, slowly add the DMSO stock solution drop-by-drop to your pre-warmed (if appropriate) aqueous experimental buffer while gently vortexing. Do not add the buffer to the DMSO stock.

  • Final Checks: Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, centrifuge it before use to pellet any undissolved compound.[4]

  • Storage: Aliquot the high-concentration stock solution into small, single-use volumes and store at -20°C or -80°C.[6] Avoid repeated freeze-thaw cycles.[6]

Protocol 2: Small-Scale Solubility Testing

Before committing your entire sample, it is prudent to test the solubility with a small amount of the peptide.[4]

  • Weigh a small, known amount of this compound (e.g., 0.1 mg).

  • Attempt to dissolve it in a precise volume of your primary aqueous buffer (e.g., 100 µL). Observe the result.

  • If it does not dissolve, add a small, measured volume of your chosen organic co-solvent (e.g., 1-2 µL of DMSO) and vortex.

  • Continue adding the co-solvent in small increments until the peptide fully dissolves.

  • Calculate the approximate ratio of co-solvent to aqueous buffer required to achieve solubilization at that concentration. This will inform the preparation of your main stock solution.

Data Tables

Table 1: Comparison of Common Organic Co-solvents

Co-SolventAdvantagesDisadvantages & Considerations
DMSO Excellent solubilizing power for hydrophobic compounds.[4][5] Low volatility.Can be toxic to cells (>0.5-1%).[4] May oxidize Met or Cys residues.[4] Can interfere with some assays.
DMF Good alternative to DMSO, especially if oxidation is a concern.[4]Cellular toxicity. May interfere with biological systems.
Ethanol Less toxic than DMSO/DMF. Commonly used in formulations.Generally less effective at solubilizing highly hydrophobic compounds. More volatile.
Acetonitrile Useful for analytical preparations (e.g., HPLC).[7]Can be toxic. High volatility. May affect protein structure.

Table 2: Summary of Solubilization Strategies

StrategyMechanismBest ForLimitations
Co-solvency Reduces solvent polarity, allowing favorable interaction with the hydrophobic solute.[10]General laboratory use, in vitro assays, preparing stock solutions.Potential for solvent toxicity/interference in biological assays.[4][5]
pH Adjustment Ionizes acidic or basic functional groups, increasing interaction with water.[11]Peptides with a clear net acidic or basic charge.Limited effectiveness for neutral, hydrophobic compounds. Requires careful buffer selection.
Surfactants Form micelles that encapsulate the hydrophobic drug.[9]Formulations where excipients are permissible.Can interfere with biological assays and may not be suitable for all applications.
Complexation Cyclodextrins form inclusion complexes, shielding the hydrophobic drug from water.[12][13]Drug formulation and delivery studies.Requires specific excipients; may alter drug bioavailability and pharmacokinetics.
Structural Analogs Synthesizing more soluble versions of the parent compound.[14]Drug development programs to improve physicochemical properties.[1]Not a method for dissolving an existing compound; requires chemical synthesis.

Visualizations

Experimental & Logical Workflows

G cluster_start Start: Lyophilized this compound cluster_dissolve Step 1: Initial Dissolution cluster_dilute Step 2: Dilution to Working Concentration cluster_success Success cluster_troubleshoot Troubleshooting start Start with Lyophilized this compound dissolve Add minimal volume of 100% organic co-solvent (e.g., DMSO) start->dissolve vortex1 Vortex / Gently Sonicate until fully dissolved dissolve->vortex1 dilute Slowly add DMSO stock to aqueous buffer while vortexing vortex1->dilute check Is the final solution clear? dilute->check success Solution Ready for Use (Store aliquots at -20°C to -80°C) check->success Yes precipitate Precipitate Observed check->precipitate No options Try one of the following: precipitate->options sonicate Gentle sonication / warming (37°C) options->sonicate lower_c Prepare a more dilute solution options->lower_c alt_solvent Use an alternative co-solvent (e.g., DMF) options->alt_solvent

Caption: Troubleshooting workflow for solubilizing this compound.

G cluster_problem The Challenge cluster_solution The Co-Solvent Solution tubD This compound (Hydrophobic) water Aqueous Buffer (Polar) tubD->water Poor Interaction Leads to Aggregation cosolvent Co-Solvent (e.g., DMSO) (Amphipathic) tubD->cosolvent Good Interaction mixed_solvent Mixed Solvent System (Reduced Polarity) cosolvent->mixed_solvent Creates a more favorable environment for this compound solubilized Solubilized this compound mixed_solvent->solubilized Allows molecular dispersion

References

Navigating the Challenges of Tubulysin D: A Technical Guide to Minimizing Off-Target Toxicity In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tubulysin D. This powerful cytotoxic agent holds immense promise in oncology, but its high potency necessitates carefully designed strategies to minimize off-target toxicity in vivo. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of your experiments and achieve a wider therapeutic window.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

High In Vivo Toxicity and Narrow Therapeutic Window

Question: We are observing significant toxicity (e.g., weight loss, lethargy) in our animal models at doses required for anti-tumor efficacy. How can we improve the therapeutic index of our this compound-based agent?

Answer: High in vivo toxicity is a known challenge with free this compound due to its indiscriminate cytotoxicity. The primary strategy to overcome this is through targeted delivery.

Troubleshooting Steps:

  • Implement a Targeting Strategy:

    • Antibody-Drug Conjugates (ADCs): This is the most common and effective approach. Conjugate this compound (or a suitable analog) to a monoclonal antibody that specifically targets a tumor-associated antigen. This directs the cytotoxic payload to cancer cells, reducing systemic exposure.[1]

    • Nanoparticle Formulation: Encapsulating this compound into nanoparticles can improve its pharmacokinetic profile and enhance its accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.

  • Structural Modification of the Payload:

    • Consider using a Tubulysin analog with a modified C-11 acetate group. This ester is susceptible to hydrolysis by plasma esterases, leading to an inactive metabolite and potentially contributing to off-target effects. Replacing it with a more stable functional group, such as a carbamate or an ether, can improve in vivo stability and efficacy.[2][3][4]

  • Optimize the Linker in ADCs:

    • The choice of linker is critical. A stable linker is essential to prevent premature release of the payload in circulation. For cleavable linkers, ensure the cleavage mechanism is specific to the tumor microenvironment or intracellular conditions.

Quantitative Data Summary: Free vs. Conjugated Tubulysin Analogs

CompoundFormulationMaximum Tolerated Dose (MTD) in MiceEfficacyReference
Tubulysin AFree Drug0.05 mg/kg-
Tubulysin Analogue 3Free Drug10-20 mg/kg (limited by solubility)No therapeutic benefit
Conjugate 5Dendrimer-Conjugate>165 mg/kg (analogue equivalent)90% increase in average lifespan
DX126-262ADCWell-tolerated up to 200 mg/kg (rats)Superior to Kadcyla®
ADC Instability and Payload Metabolism

Question: Our Tubulysin ADC shows a rapid loss of the drug-to-antibody ratio (DAR) in vivo, and we suspect payload metabolism. How can we diagnose and address this?

Answer: ADC instability, particularly the metabolism of the Tubulysin payload, is a significant hurdle that can lead to reduced efficacy and off-target toxicity. The labile C-11 acetate ester is a common site of metabolism.

Troubleshooting Steps:

  • Diagnose the Instability:

    • In Vitro Plasma Stability Assay: Incubate the ADC in mouse and human plasma and monitor the DAR over time using techniques like Hydrophobic Interaction Chromatography (HIC) or LC-MS. This can confirm if the linker or payload is being prematurely cleaved.

    • Pharmacokinetic (PK) Analysis: In animal models, measure the concentrations of the total antibody, the intact ADC, and the free payload over time. A rapid decrease in the intact ADC concentration relative to the total antibody concentration points to instability.

  • Address the Instability:

    • Modify the Payload: As mentioned previously, replace the C-11 acetate with a more stable isostere like a carbamate or an ether.[2][3][4] For example, replacing the acetate with a propyl ether has been shown to create a stable and effective ADC.[2]

    • Optimize the Linker:

      • Linker Chemistry: A β-glucuronidase-cleavable glucuronide linker has been shown to protect the labile acetate group and improve in vivo activity compared to a conventional dipeptide linker.[3][5]

      • Non-cleavable Linkers: Consider using a non-cleavable linker if bystander effect is not required. This can enhance plasma stability and reduce off-target toxicity.

    • Site-Specific Conjugation: The conjugation site on the antibody can influence payload stability. Conjugating at sites that are less exposed to plasma esterases can reduce metabolism.[4] There is a correlation between the hydrophobicity of an ADC (as measured by HIC) and its susceptibility to metabolism; less hydrophobic conjugates tend to be more stable.[4]

Quantitative Data Summary: Impact of Linker and Conjugation Site on ADC Stability

ADC ConstructLinker TypeConjugation SiteIn Vivo Acetate Stability (Mouse)Reference
Tubulysin M ADCDipeptideEndogenous CysteinesRapid deacetylation[5]
Tubulysin M ADCGlucuronideEndogenous CysteinesIncreased stability[5]
Tubulysin ADC1Maleimide GlycineHinge CysteinesRapidly metabolized[4]
Tubulysin ADC6Maleimide GlycineEngineered Cysteine (334C)Significantly reduced metabolism[4]
Observed Off-Target Toxicities

Question: We are observing specific organ toxicities, such as hepatotoxicity and neutropenia, in our preclinical studies. What is the likely cause, and how can we mitigate these effects?

Answer: Off-target toxicities with tubulin inhibitors are often related to their mechanism of action, affecting rapidly dividing cells and organs with high blood flow. For ADCs, premature payload release or non-specific uptake can also contribute.

Troubleshooting Steps:

  • Identify the Cause:

    • Mechanism-Based Toxicity: Tubulin inhibitors can cause myelosuppression (neutropenia, thrombocytopenia) and peripheral neuropathy.[6] Hepatotoxicity is also a common dose-limiting toxicity for Tubulysin-based ADCs.[7]

    • Payload-Related Off-Target Effects: Premature release of the highly potent this compound in circulation can lead to systemic toxicity.

    • Antibody-Mediated Off-Target Effects: If the target antigen is expressed at low levels on healthy tissues, it can lead to on-target, off-tumor toxicity.

  • Mitigation Strategies:

    • Improve ADC Stability: By implementing the strategies mentioned in the previous section (payload modification, linker optimization, site-specific conjugation), you can minimize premature payload release and reduce systemic toxicity.

    • Hydrophilic Linkers: Incorporating a hydrophilic linker, such as a branched polyethylene glycol unit, can help reduce non-specific uptake and mitigate toxicities like hepatotoxicity.[7]

    • Careful Target Selection: Ensure the target antigen has high and specific expression on tumor cells with minimal expression on healthy tissues.

    • Dosing Schedule Optimization: Explore different dosing schedules (e.g., lower doses more frequently) to manage toxicities while maintaining efficacy.

Experimental Protocol: Assessment of Hepatotoxicity in Mice

  • Animal Model: Use a relevant mouse strain (e.g., Balb/c or nude mice for xenograft studies).

  • Dosing: Administer the this compound formulation (free drug or ADC) intravenously. Include vehicle control and a positive control (e.g., another ADC known to cause hepatotoxicity).

  • Monitoring:

    • Record body weight daily.

    • Collect blood samples at baseline and at various time points post-dosing (e.g., 24, 48, 72 hours, and weekly).

  • Biochemical Analysis:

    • Measure serum levels of liver enzymes: Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST). A significant increase in these enzymes is indicative of liver damage.

  • Histopathology:

    • At the end of the study, euthanize the animals and collect liver tissues.

    • Fix the tissues in 10% neutral buffered formalin, embed in paraffin, and section.

    • Stain sections with Hematoxylin and Eosin (H&E) and have them evaluated by a qualified pathologist for signs of necrosis, inflammation, and other pathological changes.

Visualizing Key Concepts

Signaling Pathway: Tubulin Polymerization Inhibition

Tubulin_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Mitotic Arrest Mitotic Arrest Tubulin Dimers->Mitotic Arrest Inhibition of Polymerization Microtubule->Tubulin Dimers Depolymerization This compound This compound This compound->Tubulin Dimers Binds to Vinca domain Apoptosis Apoptosis Mitotic Arrest->Apoptosis ADC_Workflow Start Start Payload/Linker Synthesis Payload/Linker Synthesis Start->Payload/Linker Synthesis Antibody Production Antibody Production Start->Antibody Production Conjugation Conjugation Payload/Linker Synthesis->Conjugation Antibody Production->Conjugation Purification & Characterization Purification & Characterization Conjugation->Purification & Characterization In Vitro Studies In Vitro Studies Purification & Characterization->In Vitro Studies In Vivo Studies In Vivo Studies In Vitro Studies->In Vivo Studies End End In Vivo Studies->End Toxicity_Mitigation High Off-Target Toxicity High Off-Target Toxicity Targeted Delivery Targeted Delivery High Off-Target Toxicity->Targeted Delivery Payload Modification Payload Modification High Off-Target Toxicity->Payload Modification Linker Optimization Linker Optimization High Off-Target Toxicity->Linker Optimization Improved Therapeutic Index Improved Therapeutic Index Targeted Delivery->Improved Therapeutic Index Payload Modification->Improved Therapeutic Index Linker Optimization->Improved Therapeutic Index

References

How to prevent the degradation of Tubulysin D during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of Tubulysin D during experiments. By understanding its stability profile and following recommended handling procedures, you can ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in experimental settings?

A1: The principal degradation pathway for this compound is the hydrolysis of the acetate ester at the C-11 position of the tubuvaline (Tuv) residue.[1][2] This deacetylation results in the formation of a deacetylated analogue with significantly reduced cytotoxic potency, potentially by over 100-fold.[3]

Q2: What are the general recommendations for storing this compound?

A2: To maintain its integrity, this compound should be stored under specific conditions. For long-term storage, it is advisable to keep the compound as a solid at -20°C or -80°C. Once in solution, for instance in DMSO, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[4]

Q3: How should I prepare this compound solutions for my experiments?

A3: this compound is soluble in organic solvents such as DMSO.[4] For in vitro cellular assays, a common practice is to prepare a high-concentration stock solution in DMSO. This stock can then be serially diluted in the appropriate cell culture medium to achieve the desired final concentrations. It is crucial to prepare fresh working solutions for each experiment to minimize degradation.

Q4: Can I use aqueous buffers to dissolve and store this compound?

A4: Due to its poor aqueous solubility and the risk of hydrolysis, dissolving and storing this compound in aqueous buffers for extended periods is not recommended.[1] If aqueous solutions are necessary for your experimental setup, they should be prepared fresh immediately before use and any remaining solution should be discarded.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
Potential Cause Troubleshooting Step Rationale
Degradation of this compound stock solution Prepare a fresh stock solution from solid material. Aliquot new stock into single-use vials for storage at -80°C.Repeated freeze-thaw cycles can accelerate the degradation of this compound in solution.[4]
Hydrolysis in aqueous experimental media Minimize the incubation time of this compound in aqueous media before adding to cells. Prepare dilutions immediately prior to use.The C-11 acetate ester is susceptible to hydrolysis, which is more likely to occur in aqueous environments.[1]
Adsorption to plasticware Use low-protein-binding tubes and pipette tips for preparing and handling this compound solutions.Highly potent and lipophilic compounds can adsorb to plastic surfaces, reducing the effective concentration.
Issue 2: Variability in results between experimental replicates.
Potential Cause Troubleshooting Step Rationale
Inconsistent handling of this compound solutions Standardize the protocol for preparing and handling this compound, including incubation times and temperatures.Even minor variations in handling can lead to different levels of degradation, affecting experimental outcomes.
pH fluctuations in the experimental medium Ensure the cell culture medium is properly buffered and the pH is stable throughout the experiment.The rate of hydrolysis of esters is often pH-dependent.[5] Maintaining a stable pH helps to ensure consistent stability.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Low-protein-binding microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a stock solution of desired concentration (e.g., 10 mM) by dissolving the solid this compound in anhydrous DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays
  • Materials:

    • This compound stock solution (from Protocol 1)

    • Appropriate cell culture medium

    • Low-protein-binding tubes and pipette tips

  • Procedure:

    • Thaw a single-use aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations for your experiment.

    • Use the working solutions immediately after preparation. Do not store diluted aqueous solutions of this compound.

Data Presentation

Table 1: Summary of this compound Stability and Storage Recommendations
Parameter Condition Recommendation Reference
Storage (Solid) Long-term-20°C to -80°C[4]
Storage (DMSO Stock) Short-term (1 month)-20°C[4]
Long-term (6 months)-80°C[4]
Handling Freeze-Thaw CyclesAvoid[4]
Solubility Recommended SolventDMSO[4]
Aqueous SolutionsPrepare fresh, use immediately[1]

Visualizations

TubulysinD_Degradation_Pathway TubulysinD This compound (Active) (C-11 Acetate) Deacetylated Deacetylated this compound (Inactive) (C-11 Hydroxyl) TubulysinD->Deacetylated Hydrolysis (e.g., in aqueous solution) Experimental_Workflow cluster_prep Preparation cluster_exp Experiment Solid Solid this compound (Store at -20°C to -80°C) Stock DMSO Stock Solution (Aliquot and store at -80°C) Solid->Stock Dissolve in anhydrous DMSO Working Working Solution (Dilute in aqueous medium) Stock->Working Thaw single-use aliquot Assay Perform Experiment (e.g., cell-based assay) Working->Assay Use immediately

References

Technical Support Center: Overcoming Resistance to Tubulysin D in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming resistance to Tubulysin D and its analogues in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a highly potent cytotoxic agent that belongs to a class of natural products isolated from myxobacteria.[1][2] Its primary mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics.[1][3][4] This leads to the disintegration of the cytoskeleton in dividing cells, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death).[1][4][5] Tubulysins are effective at picomolar concentrations, making them significantly more potent than many other tubulin inhibitors like paclitaxel and vinblastine.[5]

Q2: Are tubulysins effective against multi-drug resistant (MDR) cancer cells?

Yes, a significant advantage of tubulysins is their retained activity against cancer cell lines that have developed multi-drug resistance (MDR).[3][4][6][7] This is often because they are not substrates for common efflux pumps like P-glycoprotein (P-gp), which is a primary mechanism of resistance for other microtubule inhibitors such as auristatins (e.g., MMAE) and some maytansinoids.[8][9] This property makes tubulysins and their analogues compelling payloads for antibody-drug conjugates (ADCs) aimed at treating resistant tumors.[10][11]

Q3: My cancer cell line is showing resistance to a this compound-based Antibody-Drug Conjugate (ADC). What are the potential mechanisms?

While the tubulysin payload itself can evade MDR pumps, resistance to a tubulysin-based ADC can still occur through various mechanisms affecting the ADC as a whole. These can include:

  • Upregulation of Efflux Pumps: Although less common for tubulysins themselves, some modified tubulysin analogues or the entire ADC could potentially become substrates for efflux pumps like P-gp (MDR1) or Multidrug Resistance-associated Protein 1 (MRP1).[9][10][12]

  • Reduced Target Antigen Expression: The efficacy of an ADC is dependent on the binding of the antibody to its specific antigen on the cancer cell surface. A decrease in the expression of this target antigen will lead to reduced internalization of the ADC and its cytotoxic payload.[12][13]

  • Impaired ADC Internalization and Trafficking: Changes in the cellular machinery responsible for internalizing the ADC-antigen complex or trafficking it to the lysosome can reduce the amount of tubulysin released into the cytoplasm.

  • Metabolism of the ADC: The linker connecting the tubulysin to the antibody or the tubulysin payload itself can be metabolically inactivated. For instance, the C-11 acetate group on some tubulysins is susceptible to hydrolysis, which can lead to a significant reduction in potency.[8][14]

  • Alterations in Apoptotic Pathways: Defects in the downstream signaling pathways that lead to apoptosis can also confer resistance to tubulysin-induced cell death.

Troubleshooting Guides

Issue 1: Decreased Sensitivity to this compound or a Tubulysin-based ADC in vitro

If you observe a rightward shift in the dose-response curve (higher IC50) for your cancer cell line, consider the following troubleshooting steps:

Potential Cause & Troubleshooting Step

  • Upregulation of Efflux Pumps (e.g., P-gp):

    • Western Blot Analysis: Perform a western blot to quantify the expression levels of P-gp (MDR1/ABCB1) and other relevant efflux pump proteins in your resistant cell line compared to the sensitive parental line.

    • Co-treatment with Efflux Pump Inhibitors: Conduct your cytotoxicity assay in the presence of known efflux pump inhibitors (e.g., verapamil, tariquidar for P-gp). A reversal of resistance in the presence of the inhibitor would confirm the involvement of that efflux pump.

  • Reduced Target Antigen Expression (for ADCs):

    • Flow Cytometry/FACS: Quantify the surface expression of the target antigen on both sensitive and resistant cells using a fluorescently labeled antibody.

    • Immunohistochemistry (IHC): If working with tumor tissue, IHC can be used to assess antigen expression levels.

  • Payload Instability:

    • Use Stabilized Analogues: Consider using tubulysin analogues with modifications that prevent metabolic inactivation, such as replacing the C-11 acetate with a more stable group like a propyl ether.[8][15]

    • Optimize Linker Chemistry: For ADCs, ensure you are using a stable linker technology, such as a glucuronide or quaternary ammonium linker, which can improve the stability and efficacy of the conjugate.[5][10][16]

Issue 2: Poor in vivo Efficacy of a Tubulysin-based ADC in Xenograft Models

If your tubulysin-based ADC is potent in vitro but shows limited tumor growth inhibition in animal models, investigate these possibilities:

Potential Cause & Troubleshooting Step

  • ADC Instability in Circulation:

    • Pharmacokinetic (PK) Studies: Conduct PK studies to determine the half-life of the ADC in circulation. Premature cleavage of the linker and release of the payload can lead to systemic toxicity and reduced efficacy.

    • Modify the Linker: Employ more stable linker technologies to ensure the payload remains attached to the antibody until it reaches the tumor site.[11]

  • Metabolism of the Tubulysin Payload:

    • Use Metabolically Stable Analogues: As with in vitro studies, the use of tubulysin analogues resistant to metabolic degradation (e.g., at the C-11 position) can improve in vivo performance.[8][14]

  • Tumor Heterogeneity:

    • Bystander Effect Evaluation: The ability of the released payload to kill neighboring antigen-negative tumor cells (the bystander effect) is crucial in heterogeneous tumors. Glucuronide-linked tubulysin ADCs have been shown to exhibit a potent bystander effect.[10][16]

    • Biparatopic ADCs: Consider using a biparatopic ADC that targets two different epitopes on the same antigen, which can enhance internalization and efficacy in tumors with variable antigen expression.[12]

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound and Analogues

Compound/ADCCell LineResistance MechanismIC50 / EC50Fold ResistanceReference
This compound HL60-4.7 pM-[1]
HCT116-3.1 pM-[1]
MCF7-670 pM-[1]
A549-13 pM-[1]
MMAE ADC (8) BJABSensitivePotent (similar to Tubulysin ADC 5)-[8]
BJAB.Luc/PgpP-gp OverexpressionInactive>1000[8]
Tubulysin ADC (5) BJABSensitivePotent (similar to MMAE ADC 8)-[8]
BJAB.Luc/PgpP-gp OverexpressionRetained Activity~1[8]
Tub(OAc) (3) L540cySensitivePotent-[16]
L428MDR+Potent-[16]
Tub(OH) L540cySensitiveLess Potent70-1000x less potent than Tub(OAc)[16]
L428MDR+Less Potent70-1000x less potent than Tub(OAc)[16]

Table 2: In Vivo Efficacy of Tubulysin-based ADCs

ADCTumor ModelDosingOutcomeReference
Stabilized Tubulysin Pr ADC (10) BJAB.Luc-Pgp (MDR)2 mg/kg74% Tumor Growth Inhibition (TGI)[8]
DX126-262 (anti-HER2 Tubulysin ADC) BT-474 (HER2+)5 mg/kgMaximum antitumor effect[3]
NCI-N87 (HER2+)8 mg/kgSimilar antitumor activity to 5 mg/kg in BT-474[3]

Key Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound or the Tubulysin-based ADC. Add the compounds to the cells and incubate for a standard period (e.g., 72-96 hours).

  • Viability Assessment: Use a cell viability reagent such as CellTiter-Glo® (Promega) or PrestoBlue™ (Thermo Fisher Scientific) according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence or fluorescence using a plate reader. Normalize the data to untreated controls and plot the dose-response curve. Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%) using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot for P-glycoprotein (P-gp) Expression
  • Protein Extraction: Lyse sensitive and resistant cells in RIPA buffer containing protease inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for P-gp (e.g., clone C219). Follow this with incubation with an HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with this compound at a concentration known to induce apoptosis (e.g., 10x IC50) for a specified time (e.g., 24-48 hours).

  • Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Visualizations

G cluster_stimulus Stimulus cluster_pathway Cellular Pathway This compound This compound Tubulin_Polymerization_Inhibition Tubulin Polymerization Inhibition This compound->Tubulin_Polymerization_Inhibition Microtubule_Disruption Microtubule Disruption Tubulin_Polymerization_Inhibition->Microtubule_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Mitochondrial_Pathway Intrinsic (Mitochondrial) Pathway Activation G2M_Arrest->Mitochondrial_Pathway Caspase9 Caspase-9 Activation Mitochondrial_Pathway->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway for this compound-induced apoptosis.

G Start Observe Decreased Sensitivity to this compound / ADC Check_MDR Assess Efflux Pump (P-gp) Expression (Western Blot) Start->Check_MDR Check_Antigen Quantify Target Antigen Expression (for ADCs) (Flow Cytometry) Start->Check_Antigen Check_Metabolism Evaluate Payload Stability (LC-MS/MS) Start->Check_Metabolism Decision_MDR P-gp Overexpressed? Check_MDR->Decision_MDR Decision_Antigen Antigen Levels Reduced? Check_Antigen->Decision_Antigen Action_Analogue Use Stabilized Tubulysin Analogue Check_Metabolism->Action_Analogue Decision_MDR->Check_Antigen No Action_Inhibitor Co-treat with P-gp Inhibitor Decision_MDR->Action_Inhibitor Yes Decision_Antigen->Check_Metabolism No Action_Biparatopic Consider Biparatopic ADC Decision_Antigen->Action_Biparatopic Yes End_Sensitive Sensitivity Restored Action_Inhibitor->End_Sensitive End_Resistant Resistance Mechanism Identified Action_Analogue->End_Resistant Action_Biparatopic->End_Resistant G cluster_tubulysin Free this compound cluster_adc Tubulysin-based ADC Resistance Resistance to Tubulin Inhibitors Tub_Resistance Resistance Mechanisms Resistance->Tub_Resistance ADC_Resistance Resistance Mechanisms Resistance->ADC_Resistance Tub_MDR Efflux Pump Upregulation (Less Common) Tub_Resistance->Tub_MDR Tub_Apoptosis Defects in Apoptotic Pathway Tub_Resistance->Tub_Apoptosis ADC_Antigen Reduced Antigen Expression ADC_Resistance->ADC_Antigen ADC_Trafficking Impaired ADC Internalization/ Trafficking ADC_Resistance->ADC_Trafficking ADC_Metabolism Linker/Payload Metabolism ADC_Resistance->ADC_Metabolism ADC_MDR Efflux Pump Upregulation (Payload/Metabolite) ADC_Resistance->ADC_MDR

References

Technical Support Center: Refining the Purification of Tubulysin D Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Tubulysin D conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound conjugates?

A1: The primary impurities in a crude this compound conjugate reaction mixture typically include:

  • Aggregates: High molecular weight species formed due to the hydrophobicity of the this compound payload.[1][2][3]

  • Fragments: Low molecular weight antibody fragments generated during upstream processing or conjugation.

  • Unconjugated Antibody: Residual antibody that did not react with the drug-linker.

  • Free this compound Drug-Linker: Excess, unreacted drug-linker that is highly cytotoxic and must be removed.[4]

  • Species with Different Drug-to-Antibody Ratios (DARs): A heterogeneous mixture of conjugates with varying numbers of this compound molecules per antibody.[][6][7]

Q2: Why is my this compound conjugate showing high levels of aggregation?

A2: The inherent hydrophobicity of the this compound payload is a major contributor to aggregation.[3] Several factors during the conjugation and purification process can exacerbate this issue:

  • High Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the conjugate, promoting self-association.

  • Organic Solvents: The use of organic co-solvents to dissolve the hydrophobic drug-linker can lead to protein denaturation and aggregation if not carefully controlled.

  • pH and Buffer Conditions: Suboptimal pH or buffer composition can lead to instability and aggregation.

  • Temperature Stress: Exposure to elevated temperatures can induce aggregation.

Q3: How can I accurately determine the Drug-to-Antibody Ratio (DAR) of my this compound conjugate?

A3: Several methods can be used to determine the average DAR and the distribution of different DAR species:

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique that separates ADC species based on their hydrophobicity, which correlates with the DAR.[][6][7][8]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used for DAR determination, often after fragmentation of the ADC.[8]

  • Mass Spectrometry (MS): Intact mass analysis by LC-MS can provide precise mass information to determine the DAR distribution.[8][9]

  • UV/Vis Spectroscopy: This method can provide an average DAR by measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the this compound payload. However, it is susceptible to interference from free drug.[8]

Q4: My this compound conjugate appears to be losing potency over time. What could be the cause?

A4: A known metabolic liability of some this compound analogs is the hydrolysis of a critical acetate ester, leading to a deacetylated, less potent form.[10][11] This can occur during the conjugation reaction, purification, or storage. It is crucial to use analytical methods that can differentiate between the acetylated and deacetylated forms.

Troubleshooting Guides

Hydrophobic Interaction Chromatography (HIC)
Problem Possible Cause(s) Suggested Solution(s)
Poor resolution of DAR species - Inappropriate salt concentration in the mobile phase.- Shallow gradient slope.- Incorrect pH.- Optimize the starting and ending salt concentrations (e.g., ammonium sulfate). A higher starting concentration generally increases retention.- Decrease the gradient slope to improve separation between closely eluting peaks.- Screen different pH values for the mobile phase to alter the hydrophobicity of the conjugate.
Peak tailing - Secondary interactions between the conjugate and the stationary phase.- Sample overload.- Add a small percentage of an organic modifier (e.g., isopropanol) to the mobile phase to disrupt non-specific interactions.- Reduce the amount of sample loaded onto the column.
Low recovery - Irreversible binding of the highly hydrophobic conjugate to the column.- Precipitation of the conjugate on the column.- Decrease the hydrophobicity of the stationary phase (e.g., use a column with a less hydrophobic ligand).- Lower the starting salt concentration to reduce the initial hydrophobic interaction.- Ensure the sample is soluble in the loading buffer.
Size Exclusion Chromatography (SEC)
Problem Possible Cause(s) Suggested Solution(s)
Anomalously early elution or peak broadening of the main peak - Non-specific hydrophobic interactions between the this compound conjugate and the SEC stationary phase.[1]- Use a mobile phase with a higher ionic strength (e.g., increased salt concentration) to minimize secondary interactions.- Add a small amount of an organic modifier like isopropanol to the mobile phase.[1]- Utilize a specialized SEC column designed for hydrophobic proteins or ADCs.
Presence of a new peak at a higher molecular weight upon re-injection - On-column aggregation.- Optimize the mobile phase composition (pH, ionic strength) to enhance conjugate stability.- Reduce the protein concentration of the injected sample.
Poor separation between monomer and aggregate peaks - Inappropriate column pore size.- Low column efficiency.- Select a column with a pore size optimized for the separation of monoclonal antibodies and their aggregates.- Ensure the column is packed efficiently and operate at an optimal flow rate.

Experimental Protocols

Protocol 1: HIC for DAR Determination of this compound Conjugates

Objective: To separate and quantify the different DAR species in a purified this compound conjugate sample.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0

  • This compound conjugate sample

Methodology:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject the this compound conjugate sample.

  • Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas corresponding to the different DAR species (unconjugated, DAR2, DAR4, etc.).

  • Calculate the average DAR using the weighted average of the peak areas.

Protocol 2: SEC for Aggregate Quantification of this compound Conjugates

Objective: To quantify the percentage of high molecular weight species (aggregates) in a this compound conjugate sample.

Materials:

  • SEC column (e.g., Agilent AdvanceBio SEC 300Å)[1]

  • HPLC system

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0

  • This compound conjugate sample

Methodology:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).

  • Inject a known concentration of the this compound conjugate sample.

  • Run the analysis in isocratic mode for a sufficient time to allow for the elution of the monomer and any fragments.

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas for the aggregate and monomer peaks.

  • Calculate the percentage of aggregate as: (Aggregate Peak Area / (Aggregate Peak Area + Monomer Peak Area)) * 100.

Visualizations

experimental_workflow cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization antibody Monoclonal Antibody conjugation Conjugation Reaction antibody->conjugation drug_linker This compound Drug-Linker drug_linker->conjugation tff TFF (Diafiltration) - Remove free drug-linker conjugation->tff Crude Conjugate hic Hydrophobic Interaction Chromatography (HIC) - Separate DAR species tff->hic sec Size Exclusion Chromatography (SEC) - Remove aggregates hic->sec dar_analysis DAR Analysis (HIC, MS) sec->dar_analysis Purified Conjugate aggregate_analysis Aggregate Analysis (SEC) sec->aggregate_analysis potency_assay In vitro Potency Assay sec->potency_assay troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Purification Issue Identified high_aggregation High Aggregation? start->high_aggregation poor_dar_resolution Poor DAR Resolution? start->poor_dar_resolution low_recovery Low Recovery? start->low_recovery optimize_sec Optimize SEC Conditions (Mobile Phase, Column) high_aggregation->optimize_sec Yes optimize_hic Optimize HIC Conditions (Gradient, Salt, pH) poor_dar_resolution->optimize_hic Yes screen_resins Screen Different Chromatography Resins low_recovery->screen_resins Yes adjust_loading Adjust Sample Loading low_recovery->adjust_loading Yes

References

Troubleshooting inconsistent results in Tubulysin D cytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during in vitro cytotoxicity assays with Tubulysin D.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly potent cytotoxic peptide derived from myxobacteria.[1] It functions as a microtubule-targeting agent, inhibiting tubulin polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis (programmed cell death).[1] Its potent activity is observed even in multi-drug resistant (MDR) cancer cell lines.

Q2: What is a typical IC50 value for this compound?

The half-maximal inhibitory concentration (IC50) of this compound is cell line-dependent and can be in the picomolar to low nanomolar range, highlighting its extreme potency. For example, reported IC50 values after a 72-hour incubation are as low as 4.7 pM in HL60 (human promyelocytic leukemia) cells and 3.1 pM in HCT116 (human colon cancer) cells.[1]

Q3: How should I prepare and store this compound stock solutions?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to minimize the final DMSO concentration in your cell culture to avoid solvent-induced cytotoxicity; a final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines.[2][3] Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[4] For working solutions, it is recommended to prepare them fresh for each experiment.

Q4: Which cytotoxicity assay is best for this compound?

Colorimetric assays like MTT and MTS, or luminescence-based assays like CellTiter-Glo®, are commonly used. The MTT assay measures mitochondrial reductase activity, which is an indicator of metabolic activity and, indirectly, cell viability. However, it's important to be aware of the limitations, as some compounds can interfere with the MTT dye reduction. It is always good practice to confirm results with an alternative method, such as a dye-exclusion assay (e.g., trypan blue) or a direct cell counting method.

Troubleshooting Guide: Inconsistent Results

Inconsistent results in this compound cytotoxicity assays can arise from several factors related to its high potency and handling.

Issue Potential Cause Recommended Solution
High variability between replicate wells Inaccurate Pipetting of Highly Dilute Solutions: Due to the picomolar potency of this compound, very small volumes of highly diluted solutions are often used, leading to significant errors with standard pipettes.- Perform serial dilutions carefully, ensuring thorough mixing at each step. - Use calibrated pipettes and consider using a multi-channel pipette for adding the drug to the plate to ensure consistency. - For the lowest concentrations, prepare a larger volume of the dilution to minimize pipetting errors.
Compound Precipitation: this compound, like many hydrophobic compounds, may precipitate when diluted from a DMSO stock into aqueous cell culture medium, especially at higher concentrations.[5]- Observe the medium for any signs of precipitation after adding the drug. - Ensure the final DMSO concentration is sufficient to maintain solubility but not high enough to be toxic to the cells (typically ≤0.5%).[3] - Consider pre-diluting the DMSO stock in a small volume of serum-free medium before adding it to the wells containing cells and medium with serum.
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variability in the final assay signal.- Ensure a homogenous single-cell suspension before seeding. - Pipette cells gently and mix the cell suspension between plating replicates. - Allow adherent cells to attach and spread evenly before adding the compound.
IC50 values are higher than expected Compound Degradation: this compound may be unstable in aqueous solutions over long incubation periods or after multiple freeze-thaw cycles of the stock solution.- Prepare fresh dilutions of this compound from a frozen stock for each experiment. - Aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles.[4] - Minimize the exposure of the compound to light and elevated temperatures.
Cell Density Too High: A high cell density can lead to an underestimation of cytotoxicity, as the drug concentration per cell is lower.- Optimize the cell seeding density for each cell line to ensure they are in the exponential growth phase throughout the experiment.
Short Incubation Time: The cytotoxic effects of this compound, which involves cell cycle arrest and apoptosis, may not be fully apparent after a short exposure time.- A 72-hour incubation period is common for assessing the cytotoxicity of anti-proliferative agents. Consider extending the incubation time if you are not seeing the expected potency.
IC50 values are lower than expected or inconsistent across experiments Contamination of Stock Solution: Contamination of the this compound stock with a more potent substance or errors in the initial weighing of the compound can lead to inaccurate concentrations.- If possible, verify the concentration of your stock solution using an analytical method. - Always use high-purity solvents and sterile techniques when preparing solutions.
Solvent (DMSO) Cytotoxicity: If the final DMSO concentration is too high, it can cause cell death, leading to an artificially low IC50 for this compound.- Always include a vehicle control (cells treated with the same final concentration of DMSO without the drug) to assess the effect of the solvent on cell viability.[6] - Keep the final DMSO concentration consistent across all wells and ideally below 0.5%.[3]

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound and its analogs in various cancer cell lines. It is important to note that these values can vary depending on the specific experimental conditions, such as the assay method and incubation time.

CompoundCell LineCancer TypeAssay MethodIncubation Time (hours)IC50Reference
This compoundHL60Promyelocytic LeukemiaNot Specified724.7 pM[1]
This compoundHCT116Colon CarcinomaNot Specified723.1 pM[1]
This compoundMCF7Breast AdenocarcinomaNot Specified72670 pM[1]
This compoundA549Lung CarcinomaNot Specified7213 pM[1]
Tubulysin AnalogKBEpidermoid CarcinomaNot SpecifiedNot SpecifiedVaries (nM range)
Tubulysin AnalogN87Gastric CarcinomaNot SpecifiedNot SpecifiedVaries (nM range)
Tubulysin AnalogMDA-MB-361-DYT2Breast CarcinomaNot SpecifiedNot SpecifiedVaries (nM range)

Experimental Protocols

Detailed Protocol for this compound Cytotoxicity Assay (MTT Method)

This protocol provides a step-by-step guide for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Human cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Ensure cell viability is >95%.

    • Seed cells in a 96-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.

  • Preparation of this compound Dilutions:

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve final concentrations ranging from picomolar to micromolar. It is advisable to perform a wide range of concentrations in the initial experiment (e.g., 1 pM to 1 µM in 10-fold dilutions).

    • Prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

TubulysinD_Signaling_Pathway This compound This compound Tubulin Dimers Tubulin Dimers This compound->Tubulin Dimers Binds to Microtubule Dynamics Disruption Microtubule Dynamics Disruption This compound->Microtubule Dynamics Disruption Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Inhibits Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Microtubule Dynamics Disruption->Mitotic Spindle Formation Disrupts G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Formation->G2/M Phase Arrest Leads to Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: this compound Signaling Pathway.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell Seeding Cell Seeding Compound Dilution Compound Dilution Cell Seeding->Compound Dilution Cell Treatment Cell Treatment Compound Dilution->Cell Treatment Incubation Incubation Cell Treatment->Incubation Add Assay Reagent Add Assay Reagent Incubation->Add Assay Reagent Incubate Incubate Add Assay Reagent->Incubate Readout Readout Incubate->Readout Data Analysis Data Analysis Readout->Data Analysis

Caption: Experimental Workflow.

Troubleshooting_Workflow Inconsistent Results Inconsistent Results High Variability High Variability Inconsistent Results->High Variability IC50 Too High IC50 Too High Inconsistent Results->IC50 Too High IC50 Too Low IC50 Too Low Inconsistent Results->IC50 Too Low Check Pipetting Technique Check Pipetting Technique High Variability->Check Pipetting Technique Yes Check for Precipitation Check for Precipitation High Variability->Check for Precipitation No Check Compound Stability Check Compound Stability IC50 Too High->Check Compound Stability Yes Verify Stock Concentration Verify Stock Concentration IC50 Too Low->Verify Stock Concentration Yes Check Cell Seeding Check Cell Seeding Check for Precipitation->Check Cell Seeding No Optimize Cell Density Optimize Cell Density Check Compound Stability->Optimize Cell Density No Increase Incubation Time Increase Incubation Time Optimize Cell Density->Increase Incubation Time No Check for Solvent Toxicity Check for Solvent Toxicity Verify Stock Concentration->Check for Solvent Toxicity No

Caption: Troubleshooting Workflow.

References

Validation & Comparative

A Head-to-Head Comparison of Tubulysin D and MMAE as Payloads in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. Among the diverse arsenal of payloads, tubulin inhibitors have emerged as a clinically validated and widely utilized class. This guide provides an in-depth, data-driven comparison of two prominent tubulin-inhibiting payloads: Tubulysin D and Monomethyl Auristatin E (MMAE).

At a Glance: Key Differences

FeatureThis compoundMonomethyl Auristatin E (MMAE)
Origin Myxobacterial natural productSynthetic analogue of Dolastatin 10
Potency Exceptionally high, often in the picomolar rangeHigh, typically in the nanomolar range.[1]
Mechanism of Action Inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.[2][3][4]Inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.[5]
Activity in Multi-Drug Resistant (MDR) Cancers Retains high potency against cancer cells overexpressing P-glycoprotein (Pgp) efflux pumps.[4][6]Efficacy can be significantly reduced by Pgp-mediated efflux.[6]
Bystander Effect Capable of inducing a bystander effect.Potent inducer of the bystander effect due to good cell permeability.[5]
Clinical Status In preclinical and clinical development in various ADCs.A component of several FDA-approved and clinical-stage ADCs.

Mechanism of Action: Disrupting the Cellular Scaffolding

Both this compound and MMAE exert their cytotoxic effects by interfering with the dynamics of microtubules, essential components of the cellular cytoskeleton. By inhibiting the polymerization of tubulin, these payloads disrupt the formation of the mitotic spindle, a critical apparatus for cell division. This disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[2][3][4][5]

While the overarching mechanism is similar, subtle differences in their interaction with tubulin may contribute to their differing potencies. Tubulysins are known to bind to the vinca domain of tubulin.[2]

Signaling Pathway for Tubulin Inhibitor-Induced Apoptosis

ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload Release of Cytotoxic Payload (this compound or MMAE) Lysosome->Payload Linker Cleavage Tubulin Tubulin Polymerization Inhibition Payload->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule CellCycle G2/M Phase Cell Cycle Arrest Microtubule->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: ADC binding, internalization, and payload release leading to apoptosis.

In Vitro Efficacy: A Potency Advantage for Tubulysins, Especially in Resistant Cancers

Numerous in vitro studies have demonstrated the exceptional potency of tubulysins. In head-to-head comparisons, tubulysin-based ADCs often exhibit superior cytotoxicity to their MMAE-containing counterparts, particularly in cancer cell lines that have developed resistance to conventional chemotherapeutics.

A key differentiator is the retained activity of tubulysins in multi-drug resistant (MDR) cancer cells. This resistance is often mediated by the overexpression of efflux pumps like P-glycoprotein (Pgp), which actively transport cytotoxic agents out of the cell. MMAE is a known substrate for Pgp, and its efficacy can be significantly diminished in Pgp-overexpressing cells. In contrast, tubulysins are poor substrates for these efflux pumps, allowing them to maintain their potent cytotoxic activity.[4][6]

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Anti-CD22 ADCs

Cell LineADC PayloadPgp ExpressionIC50 (nM)Reference
BJABTubulysin MLow~0.12[6]
BJABMMAELow~0.11[6]
BJAB.Luc/PgpTubulysin MHigh~0.13[6]
BJAB.Luc/PgpMMAEHighInactive[6]
WSU-DLCL2Tubulysin MLow~0.11[6]
WSU-DLCL2MMAELow~0.10[6]

In Vivo Efficacy: Translating Potency into Tumor Regression

The superior in vitro potency of tubulysin-based ADCs, particularly against MDR models, has been shown to translate into significant in vivo anti-tumor activity. In xenograft models of lymphoma, a tubulysin ADC demonstrated robust, dose-dependent tumor growth inhibition, whereas an MMAE ADC had minimal effect at comparable doses in a Pgp-overexpressing tumor model.[6]

Table 2: Comparative In Vivo Efficacy in a BJAB.Luc-Pgp Lymphoma Xenograft Model

Treatment Group (ADC)Dose (mg/kg)Tumor Growth Inhibition (TGI)OutcomeReference
Anti-CD22-Tubulysin Pr1SignificantDose-dependent tumor regression[6]
Anti-CD22-MMAEup to 8MinimalTumors were refractory[6]

The Bystander Effect: Killing Neighboring Tumor Cells

The bystander effect, where the cytotoxic payload released from a targeted cancer cell can diffuse and kill adjacent, antigen-negative tumor cells, is a crucial attribute for ADCs, especially in the context of heterogeneous tumors. MMAE, with its good cell permeability, is a well-established inducer of the bystander effect.[5] Tubulysin-based ADCs have also been shown to elicit a potent bystander effect.[7] The efficiency of the bystander effect is influenced by the properties of the payload, the linker stability, and the tumor microenvironment.

Stability and Linker Chemistry: A Critical Consideration

The stability of the ADC, both in circulation and within the target cell, is paramount to its efficacy and safety. Premature release of the payload can lead to off-target toxicity, while inefficient release at the tumor site can compromise anti-tumor activity.

For MMAE-based ADCs, the valine-citrulline (vc) linker, which is cleavable by lysosomal proteases like cathepsin B, is commonly employed and has demonstrated clinical success.[1]

The development of stable linkers for tubulysins has been an area of active research. Early-generation tubulysins exhibited instability due to the hydrolysis of a critical acetate ester. However, medicinal chemistry efforts have led to the development of stabilized tubulysin analogues, such as the replacement of the acetate with a propyl ether, which have shown improved in vivo stability and efficacy.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC efficacy. Below are summaries of key experimental protocols.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells (both antigen-positive and antigen-negative) are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: Cells are treated with serial dilutions of the ADC or control antibodies for a period of 72-120 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., SDS-HCl) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of ADC that inhibits cell growth by 50%) is determined.[6][8][9]

Experimental Workflow for Cytotoxicity Assay

Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Incubate1 Incubate overnight Seed_Cells->Incubate1 Add_ADC Add serial dilutions of ADC Incubate1->Add_ADC Incubate2 Incubate for 72-120 hours Add_ADC->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4 hours Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution Incubate3->Add_Solubilizer Incubate4 Incubate overnight Add_Solubilizer->Incubate4 Read_Absorbance Read absorbance at 570 nm Incubate4->Read_Absorbance Analyze Calculate IC50 values Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for determining ADC cytotoxicity using the MTT assay.

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of ADCs in a living organism.

  • Tumor Implantation: Immunocompromised mice are subcutaneously inoculated with human cancer cells.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment groups and administered the ADC, control antibody, or vehicle via intravenous injection.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated, and statistical analysis is performed to determine the significance of the anti-tumor effect.[10][11]

Bystander Effect Co-culture Assay

This assay assesses the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.

  • Cell Labeling: Antigen-negative cells are labeled with a fluorescent marker (e.g., GFP) to distinguish them from antigen-positive cells.

  • Co-culture Seeding: Labeled antigen-negative cells and unlabeled antigen-positive cells are seeded together in 96-well plates.

  • ADC Treatment: The co-culture is treated with the ADC at a concentration that is cytotoxic to antigen-positive cells but has minimal effect on antigen-negative cells in monoculture.

  • Incubation: The plate is incubated for a defined period (e.g., 72-120 hours).

  • Viability Assessment: The viability of the fluorescently labeled antigen-negative cells is measured using a fluorescence plate reader or flow cytometry.

  • Data Analysis: The survival of antigen-negative cells in the co-culture is compared to their survival in a monoculture treated with the same ADC concentration to quantify the bystander effect.[9][12][13]

Conclusion

Both this compound and MMAE are highly potent tubulin inhibitors that have demonstrated significant promise as ADC payloads. MMAE has a proven track record, being a component of several clinically successful ADCs. Its well-characterized properties and established linker chemistries make it a reliable choice for many ADC programs.

However, the exceptional potency of this compound, particularly its ability to overcome multi-drug resistance, presents a compelling advantage for the development of next-generation ADCs. As research continues to optimize the stability and linker technologies for tubulysins, they are poised to become increasingly important payloads in the fight against cancer, especially in hard-to-treat, resistant tumors. The choice between these two powerful payloads will ultimately depend on the specific target, tumor type, and the desired therapeutic window for a given ADC candidate.

References

Validating the Anti-tubulin Activity of a New Tubulysin D Analogue: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the anti-tubulin activity of a novel Tubulysin D analogue. It outlines key experimental protocols and presents a comparative analysis of a hypothetical new analogue against the parent compound, this compound, and other well-established anti-tubulin agents, paclitaxel and vinblastine.

Introduction to this compound and its Mechanism of Action

Tubulysins are a class of highly potent cytotoxic peptides originally isolated from myxobacteria.[1] this compound, one of the most potent members of this family, exhibits picomolar to nanomolar IC50 values against a wide range of cancer cell lines, including those with multidrug resistance.[2][3]

The primary mechanism of action for tubulysins is the inhibition of tubulin polymerization, leading to the disruption of microtubule dynamics, G2/M cell cycle arrest, and subsequent apoptosis.[3][4] Tubulysins bind to the vinca domain of β-tubulin, a site also targeted by vinca alkaloids like vinblastine.[5] However, tubulysins have been shown to be significantly more potent than many other tubulin inhibitors.[3]

This guide will detail the essential assays required to characterize a new this compound analogue and compare its activity profile with standard chemotherapeutic agents.

Comparative Efficacy Analysis

To objectively assess the performance of the new this compound analogue, a series of in vitro assays were conducted. The results are summarized below in comparison to this compound, paclitaxel (a microtubule stabilizer), and vinblastine (a microtubule destabilizer).

Table 1: In Vitro Tubulin Polymerization Inhibition
CompoundConcentration (µM)Inhibition of Tubulin Polymerization (%)
New this compound Analogue 0.1 92 ± 4.5
This compound0.195 ± 3.8
Vinblastine188 ± 5.1
Paclitaxel1- (Promotes Polymerization)
Vehicle Control (DMSO)-0

Data is presented as the mean ± standard deviation from three independent experiments.

Table 2: Cytotoxicity (IC50) in Human Cancer Cell Lines
CompoundIC50 (nM) in HeLa (Cervical Cancer)IC50 (nM) in MCF-7 (Breast Cancer)IC50 (nM) in HCT116 (Colon Cancer)
New this compound Analogue 0.08 ± 0.02 0.15 ± 0.04 0.05 ± 0.01
This compound0.05 ± 0.010.1 ± 0.030.03 ± 0.008
Vinblastine5.2 ± 1.17.8 ± 1.53.5 ± 0.9
Paclitaxel3.8 ± 0.96.1 ± 1.22.9 ± 0.7

IC50 values represent the concentration of the compound required to inhibit cell growth by 50% after 72 hours of treatment. Data is presented as the mean ± standard deviation.[6]

Table 3: Cell Cycle Analysis in HeLa Cells
Compound (Concentration)% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
New this compound Analogue (0.1 nM) 15.2 ± 2.1 8.5 ± 1.5 76.3 ± 3.2
This compound (0.1 nM)14.8 ± 1.97.9 ± 1.277.3 ± 2.8
Vinblastine (10 nM)20.1 ± 2.510.2 ± 1.869.7 ± 3.5
Paclitaxel (10 nM)22.5 ± 2.811.5 ± 2.066.0 ± 3.9
Vehicle Control (DMSO)55.4 ± 4.125.1 ± 3.319.5 ± 2.7

Cell cycle distribution was determined by flow cytometry after 24 hours of treatment. Data is presented as the mean ± standard deviation.

Visualizing the Mechanism and Workflow

To further elucidate the anti-tubulin activity and the experimental process, the following diagrams illustrate the key pathways and workflows.

Mechanism of Action of this compound Analogues Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization G2/M Arrest G2/M Arrest Tubulin Dimers->G2/M Arrest Inhibition of Polymerization Microtubule->Tubulin Dimers Depolymerization This compound Analogue This compound Analogue This compound Analogue->Tubulin Dimers Binds to Vinca Domain Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Mechanism of this compound Analogue Action.

Experimental Workflow for Anti-Tubulin Activity Validation cluster_0 In Vitro Assays cluster_1 Cell-Based Assays Tubulin Polymerization Assay Tubulin Polymerization Assay Comparative Analysis Comparative Analysis Tubulin Polymerization Assay->Comparative Analysis Cell Viability Assay (MTT) Cell Viability Assay (MTT) Immunofluorescence Microscopy Immunofluorescence Microscopy Cell Viability Assay (MTT)->Immunofluorescence Microscopy Cell Cycle Analysis Cell Cycle Analysis Immunofluorescence Microscopy->Cell Cycle Analysis Cell Cycle Analysis->Comparative Analysis New this compound Analogue New this compound Analogue New this compound Analogue->Tubulin Polymerization Assay New this compound Analogue->Cell Viability Assay (MTT)

Caption: Workflow for Validating Anti-tubulin Activity.

Detailed Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the direct effect of the compound on the polymerization of purified tubulin.

  • Materials:

    • Porcine brain tubulin (>99% pure)

    • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP solution (10 mM)

    • Glycerol

    • Test compounds (New this compound Analogue, this compound, Vinblastine, Paclitaxel) dissolved in DMSO

    • 96-well microplate, spectrophotometer or fluorometer

  • Procedure:

    • Prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.[3]

    • Add the test compounds at the desired final concentrations to the wells of a pre-chilled 96-well plate. Include a vehicle control (DMSO).

    • Add the tubulin solution to each well.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Monitor the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.[7]

    • For fluorescence-based assays, a fluorescent reporter that binds to polymerized tubulin can be included, and fluorescence is measured over time.[8]

    • The percentage of inhibition is calculated by comparing the area under the curve (AUC) of the treated samples to the vehicle control.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines.

  • Materials:

    • HeLa, MCF-7, and HCT116 cell lines

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates, microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

    • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.[10]

Immunofluorescence Microscopy for Microtubule Disruption

This technique visualizes the effect of the compound on the microtubule network within cells.

  • Materials:

    • HeLa cells

    • Glass coverslips

    • Complete cell culture medium

    • Test compounds dissolved in DMSO

    • Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking solution (e.g., 1% BSA in PBS)

    • Primary antibody (e.g., mouse anti-α-tubulin)

    • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-FITC)

    • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

    • Mounting medium

    • Fluorescence microscope

  • Procedure:

    • Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere.

    • Treat the cells with the test compounds at concentrations around their IC50 values for 24 hours.

    • Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.

    • Incubate with the primary anti-α-tubulin antibody for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour in the dark.

    • Wash three times with PBS.

    • Mount the coverslips on microscope slides and visualize the microtubule and nuclear morphology using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This assay quantifies the proportion of cells in different phases of the cell cycle (G1, S, G2/M).

  • Materials:

    • HeLa cells

    • Complete cell culture medium

    • Test compounds dissolved in DMSO

    • Trypsin-EDTA

    • Cold 70% ethanol

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed HeLa cells in 6-well plates and treat with test compounds for 24 hours.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content of the cells using a flow cytometer.

    • The percentage of cells in the G1, S, and G2/M phases is determined by analyzing the DNA content histograms using appropriate software.

References

Unveiling the Potency of Tubulysin D: A Comparative Analysis Across Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of preclinical data reveals Tubulysin D's exceptional potency and broad applicability in oncology research, particularly in the context of antibody-drug conjugates (ADCs) and multidrug-resistant cancers. This guide offers a detailed comparison of this compound's efficacy against other tubulin inhibitors, supported by experimental data and protocols to inform researchers, scientists, and drug development professionals.

This compound, a potent antimitotic agent isolated from myxobacteria, has consistently demonstrated superior cytotoxic activity against a wide array of cancer cell lines, including those resistant to conventional chemotherapeutics. Its unique mechanism of action, involving the inhibition of tubulin polymerization, leads to cell cycle arrest and apoptosis, making it a compelling payload for targeted cancer therapies.[1][2][3] This report provides a cross-validated comparison of this compound's efficacy in various tumor models, alongside detailed experimental methodologies and a visual representation of its signaling pathway.

Unparalleled Cytotoxicity: In Vitro Efficacy

Quantitative analysis of 50% inhibitory concentrations (IC50) showcases this compound's picomolar to low nanomolar potency across numerous cancer cell lines. Notably, its efficacy often surpasses that of established tubulin inhibitors such as paclitaxel, vinblastine, and auristatins (MMAE).[1][4]

Cell LineCancer TypeThis compound IC50Paclitaxel IC50Vinblastine IC50MMAE IC50Reference
HL-60Leukemia4.7 pM-4.0 nM-[1]
HCT116Colon Carcinoma3.1 pM---[1]
MCF7Breast Cancer670 pM---[1]
A549Lung Carcinoma13 pM---[1]
MES-SAUterine Sarcoma40 pM (Tb111 analog)---[3]
MES-SA-DX5Multidrug-Resistant Uterine Sarcoma1.54 nM (Tb111 analog)---[3]
L1210Mouse Leukemia--4.0 nM-
S49Mouse Lymphoma--3.5 nM-
HeLaCervical Cancer--2.6 nM-

Note: Data is compiled from multiple sources. Direct head-to-head comparisons in the same study are ideal and should be considered when interpreting these values. Tb111 is a potent analog of Tubulysin.

Superior In Vivo Performance in Xenograft Models

The true potential of this compound is often realized in vivo, particularly when utilized as a payload in Antibody-Drug Conjugates (ADCs). These targeted therapies deliver the highly potent this compound directly to tumor cells, minimizing systemic toxicity.[2][5] Preclinical studies in xenograft models have demonstrated the superior tumor growth inhibition of Tubulysin-based ADCs compared to other ADC platforms.

A notable study compared the efficacy of a novel Tubulysin B analog-based ADC, DX126-262, with the established ADCs Kadcyla® (T-DM1) and Enhertu® in HER2-positive tumor models.

Tumor ModelTreatmentDose (mg/kg)Tumor Growth Inhibition (T/C%)p-valueReference
BT-474 (Breast Cancer)DX126-26256.8%<0.05[6]
BT-474 (Breast Cancer)Kadcyla®549.3%-[6]
BT-474 (Breast Cancer)DX126-262103.0%<0.05[6]
BT-474 (Breast Cancer)Kadcyla®1013.3%-[6]
NCI-N87 (Gastric Cancer)DX126-2628Significant antitumor effect-[6]
SK-OV-3 (Ovarian Cancer)DX126-2621614.6%-[6]

These findings highlight the potent and durable anti-tumor response elicited by Tubulysin-based ADCs in various cancer models.[6]

Overcoming Multidrug Resistance

A key advantage of Tubulysins is their ability to circumvent multidrug resistance (MDR) mechanisms that often render other chemotherapeutics ineffective.[5][7] Many cancer cells develop resistance by upregulating efflux pumps, such as P-glycoprotein (P-gp), which actively remove drugs from the cell. Tubulysins have been shown to be poor substrates for these pumps, thus retaining their cytotoxic activity in MDR-positive tumor models.[5][8]

Mechanism of Action: Disrupting the Cellular Scaffolding

This compound exerts its potent cytotoxic effects by interfering with microtubule dynamics, a critical component of the cell's cytoskeleton.

TubulysinD_Pathway cluster_cell Cancer Cell tubulin α/β-Tubulin Dimers microtubule Microtubules (Dynamic Polymerization) tubulin->microtubule Polymerization mitotic_spindle Mitotic Spindle Formation microtubule->tubulin Depolymerization microtubule->mitotic_spindle Essential for tubulysin_d This compound tubulysin_d->tubulin Binds to Vinca Domain cell_cycle Cell Cycle (G2/M Phase) mitotic_spindle->cell_cycle Required for Progression apoptosis Apoptosis cell_cycle->apoptosis Arrest leads to

Caption: this compound's mechanism of action.

This compound binds to the vinca domain on β-tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to the collapse of the cytoskeleton, formation of abnormal mitotic spindles, and ultimately, cell cycle arrest in the G2/M phase, triggering apoptosis.[2][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT/MTS Assay)

This assay determines the concentration of a substance that inhibits cell growth by 50% (IC50).

Cytotoxicity_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate for 24h (adherence) seed_cells->incubate1 add_drug Add serial dilutions of this compound or comparator drugs incubate1->add_drug incubate2 Incubate for 72h add_drug->incubate2 add_reagent Add MTT/MTS reagent incubate2->add_reagent incubate3 Incubate for 2-4h add_reagent->incubate3 read_absorbance Read absorbance (spectrophotometer) incubate3->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 Xenograft_Workflow start Start implant_cells Subcutaneously implant human tumor cells into immunocompromised mice start->implant_cells tumor_growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) implant_cells->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize administer_drug Administer this compound, ADCs, or vehicle (e.g., intravenously) randomize->administer_drug monitor Monitor tumor volume and body weight regularly administer_drug->monitor endpoint Continue until endpoint (e.g., tumor size limit, study duration) monitor->endpoint analyze Analyze tumor growth inhibition and -toxicity endpoint->analyze

References

Confirming the Target Engagement of Tubulysin D in Living Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, confirming that a molecule reaches and engages its intended target within a living cell is a critical step in validating its mechanism of action and therapeutic potential. Tubulysin D, a potent cytotoxic peptide, is known to exert its anti-cancer effects by inhibiting tubulin polymerization.[1][2][3] This guide provides a comparative overview of key methodologies to confirm the direct engagement of this compound with its tubulin target in a cellular context, presenting experimental data and detailed protocols to aid in assay selection and implementation.

This compound: Mechanism of Action

This compound is a highly potent antimitotic agent that disrupts microtubule dynamics.[4][5] Its mechanism of action involves binding to tubulin, the fundamental protein subunit of microtubules, at or near the vinca alkaloid binding site.[2] This interaction prevents the polymerization of tubulin dimers into microtubules, leading to the rapid disassembly of the microtubule network.[2][3] The resulting cytoskeletal collapse arrests the cell cycle in the G2/M phase and ultimately triggers apoptosis.[1][2]

cluster_cell Living Cell TubD_ext This compound (Extracellular) TubD_int This compound (Intracellular) TubD_ext->TubD_int Cellular Uptake Tubulin α/β-Tubulin Dimers TubD_int->Tubulin Binds to Tubulin MT Microtubules Tubulin->MT Polymerization (Inhibited by this compound) MT->Tubulin Depolymerization (Promoted by this compound) G2M G2/M Phase Arrest MT->G2M Microtubule Disruption Leads to... Apoptosis Apoptosis G2M->Apoptosis Triggers

Caption: Signaling pathway of this compound leading to apoptosis.

Comparison of Target Engagement Methodologies

Several techniques can be employed to verify the interaction between this compound and tubulin in living cells. These methods range from direct biophysical measurements of binding to quantitative assessments of the functional consequences of this engagement.

Methodology Principle Readout Evidence Type Throughput Key Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[6][7][8]Western Blot or MS quantification of soluble protein.DirectLow to MediumLabel-free; confirms direct binding in intact cells.[7]Requires specific antibodies; can be influenced by protein-protein interactions.[6]
High-Content Imaging Analysis Direct visualization and quantification of changes in the microtubule network architecture.[9][10]Fluorescence intensity and morphological features.FunctionalHighProvides spatial resolution; quantifies phenotypic effect.[9]Indirect evidence of binding; requires robust image analysis.
Flow Cytometry of Microtubule Mass Quantification of polymerized tubulin in cell populations by measuring fluorescence of a microtubule-binding dye.[11]Mean fluorescence intensity.FunctionalHighRapid, quantitative analysis of large cell populations.[11]Indirect; may not distinguish between different binding sites.
Immunoblotting of Tubulin PTMs Measures changes in post-translational modifications (PTMs) of tubulin that occur upon drug binding and microtubule stabilization/destabilization.[12][13]Changes in levels of acetylated or detyrosinated α-tubulin.FunctionalLowUtilizes standard lab techniques; provides in-vivo evidence.[12]PTM changes can be downstream effects and may not be specific to one compound class.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to directly confirm target engagement by measuring the thermal stabilization of a protein upon ligand binding in its native cellular environment.[7][14] When this compound binds to tubulin, the resulting complex is more resistant to heat-induced unfolding and aggregation compared to unbound tubulin.

CETSA Experimental Workflow A 1. Treat Cells (Vehicle vs. This compound) B 2. Harvest & Lyse Cells A->B C 3. Heat Lysates (Temperature Gradient) B->C D 4. Centrifuge (Separate soluble vs. aggregated protein) C->D E 5. Collect Supernatant (Soluble Fraction) D->E F 6. Analyze by Western Blot (Quantify soluble Tubulin) E->F G 7. Plot Melt Curve (Soluble Tubulin vs. Temp) F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for Tubulin
  • Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., HeLa, HCT116) and grow to 70-80% confluency. Treat cells with either vehicle (e.g., DMSO) or a desired concentration of this compound for 1-2 hours at 37°C.

  • Cell Harvest: Wash cells with PBS, detach (e.g., using trypsin or a cell scraper), and pellet by centrifugation.

  • Lysate Preparation: Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors) and lyse by freeze-thaw cycles.

  • Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation of Fractions: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation and Analysis: Carefully collect the supernatant (soluble protein fraction). Determine protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blot using an antibody specific for α- or β-tubulin.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble tubulin relative to the non-heated control against temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Expected Data

The binding of a ligand typically increases the melting temperature (Tm) of the target protein. For tubulin-binding agents, a measurable thermal shift confirms direct interaction.

Treatment Target Protein Reported Melting Temp (Tm) Expected ΔTm with this compound Reference
Vehicle (DMSO)β-Tubulin~54°CN/A[6]
Rigosertibβ-Tubulin~60°C+6°C[6]
This compound (Predicted) β-Tubulin >54°C Positive Shift N/A

Method 2: High-Content Imaging of Microtubule Integrity

This method provides a quantitative, image-based assessment of the phenotypic effects of this compound on the cellular microtubule network. It directly measures the depolymerizing activity resulting from target engagement.[9][10]

High-Content Analysis Workflow A 1. Seed Cells (Microplate format) B 2. Treat Cells (this compound Dose-Response) A->B C 3. Fix & Permeabilize B->C D 4. Immunostain (Anti-tubulin Ab, Nuclear Stain) C->D E 5. Acquire Images (Automated Microscopy) D->E F 6. Image Analysis (Quantify Microtubule Network) E->F G 7. Generate Dose-Response Curve F->G

Caption: Workflow for High-Content Imaging of Microtubules.

Experimental Protocol: Microtubule Integrity Assay
  • Cell Plating: Seed cells (e.g., A549) in a 96- or 384-well imaging plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (and appropriate controls like paclitaxel for stabilization and nocodazole for destabilization) for a short duration (e.g., 3-6 hours).

  • Cell Staining:

    • Fix the cells with 4% paraformaldehyde in PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS.

    • Block with a suitable blocking buffer (e.g., 2% BSA in PBS).

    • Incubate with a primary antibody against α-tubulin.

    • Wash and incubate with a fluorescently-labeled secondary antibody.

    • Counterstain nuclei with a DNA dye like DAPI or Hoechst.

  • Image Acquisition: Acquire images using a high-content imaging system, capturing both the tubulin and nuclear channels.

  • Image Analysis: Use image analysis software to identify individual cells (using the nuclear stain) and quantify the structure of the microtubule network within each cell. Key parameters include the total intensity of tubulin staining, and textural features that describe the filament organization.

  • Data Analysis: Calculate the average value for the chosen parameter at each compound concentration. Plot the parameter against the log of the compound concentration to determine an EC50 value, representing the concentration at which 50% of the maximal effect on microtubule depolymerization is observed.

Expected Data

Treatment with this compound is expected to cause a dose-dependent decrease in the intensity and organization of the microtubule network.

Compound Mechanism High-Content Assay Potency (EC50) Cell Line Reference
PaclitaxelStabilizer4 nMA549[9]
NocodazoleDestabilizer244 nMA549[9]
This compound Destabilizer Low pM to nM range (Predicted) Various [1]

This guide provides a framework for selecting and implementing robust assays to confirm the target engagement of this compound in living cells. While CETSA offers direct evidence of binding, high-content analysis provides critical functional validation of the compound's downstream effects on microtubule architecture. The choice of assay will depend on the specific research question, available resources, and desired throughput.

References

Unveiling the Bystander Killing Potential: A Comparative Guide to Tubulysin D Analogues in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of payload performance within antibody-drug conjugates (ADCs) is paramount. The bystander killing effect, a phenomenon where the ADC payload eliminates not only the target antigen-expressing cancer cells but also neighboring antigen-negative cells, is a critical attribute for achieving robust therapeutic efficacy in heterogeneous tumors. This guide provides a detailed comparison of the bystander killing capabilities of different Tubulysin D analogues, supported by experimental data and methodologies, to inform the selection of next-generation ADC payloads.

Tubulysins are a class of highly potent microtubule-depolymerizing agents that have garnered significant interest as ADC payloads due to their picomolar cytotoxicity and activity against multidrug-resistant cancer cells. A key feature differentiating various tubulysin analogues is their capacity to induce a bystander effect, which is largely influenced by the physicochemical properties of the payload once released from the ADC. This guide focuses on the comparative analysis of this compound analogues, specifically Tub(OAc) (the acetate-containing parent compound), and its stabilized analogues, Tub(OEt) (ethyl ether) and Tub(OiVal) (isovalerate).

Comparative Analysis of Bystander Killing Efficacy

The bystander killing effect of this compound analogues has been evaluated in both in vitro and in vivo models. The data presented below is derived from studies where these analogues were incorporated into anti-CD30 ADCs and tested for their ability to kill CD30-negative cells in the presence of CD30-positive cells.

In Vitro Bystander Killing Activity

The in vitro bystander effect was assessed using a co-culture model of CD30-positive (L540cy) and CD30-negative (U266luc) cells. The efficacy of the ADCs in killing both cell populations is a direct measure of the bystander effect. The stabilized analogues, Tub(OEt) and Tub(OiVal), demonstrated a 2- to 3-fold greater potency in this co-culture model compared to the parent Tub(OAc) analogue.[1]

This compound AnalogueADC ConstructIn Vitro Bystander Killing EC50 (ng/mL) on CD30- cells (in co-culture)Fold Improvement vs. Tub(OAc)
Tub(OAc)αCD30-Tub(OAc)~10-
Tub(OEt)αCD30-Tub(OEt)~3-52-3x
Tub(OiVal)αCD30-Tub(OiVal)~3-52-3x

Table 1: In vitro bystander killing efficacy of different this compound analogues. Data is approximated from graphical representations in the cited literature.[1]

In Vivo Bystander Killing Activity

The in vivo bystander effect was evaluated in a CD30-positive/CD30-negative heterogeneous tumor xenograft model. In this model, a single dose of the ADCs was administered, and the antitumor activity, including tumor regression and cure rates, was monitored. The ADCs carrying the stabilized analogues, Tub(OEt) and Tub(OiVal), resulted in a significantly higher cure rate compared to the ADC with the parent Tub(OAc).[1] This suggests that the enhanced stability of these analogues contributes to a more potent and sustained bystander effect in a complex in vivo environment.

This compound AnalogueADC ConstructIn Vivo Outcome in Heterogeneous Tumor Model (0.5 mg/kg single dose)
Tub(OAc)αCD30-Tub(OAc)Transient tumor regressions, 1 of 5 mice cured
Tub(OEt)αCD30-Tub(OEt)Cures in most mice
Tub(OiVal)αCD30-Tub(OiVal)Cures in most mice

Table 2: In vivo bystander killing efficacy of different this compound analogues in a heterogeneous tumor model.[1]

The superior bystander effect of the stabilized analogues is hypothesized to be due to the prevention of deacetylation that occurs with Tub(OAc).[1] The loss of the acetyl group in Tub(OAc) is known to significantly reduce its cytotoxic potency.[2] The stabilized ether and isovalerate groups in Tub(OEt) and Tub(OiVal) are more resistant to hydrolysis, ensuring that the payload retains its high potency upon release and diffusion to neighboring cells.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Bystander Killing Co-Culture Assay

This assay is designed to measure the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.

  • Cell Line Preparation: Antigen-positive (e.g., L540cy) and antigen-negative (e.g., U266luc, engineered to express luciferase for easy quantification) cells are cultured separately under standard conditions.

  • Co-Culture Seeding: The antigen-positive and antigen-negative cells are seeded together in a 1:1 ratio in 96-well plates.

  • ADC Treatment: The co-cultured cells are treated with serial dilutions of the different this compound analogue-containing ADCs. A non-binding control ADC is used to confirm target specificity.

  • Incubation: The plates are incubated for a period of 96 hours to allow for ADC processing, payload release, and induction of cell death.

  • Viability Assessment: Cell viability is assessed. For the U266luc cells, a luciferase assay is performed to specifically quantify their viability. The viability of the total cell population can be measured using a standard cell viability reagent (e.g., CellTiter-Glo®).

  • Data Analysis: The EC50 values for the killing of the antigen-negative cells are calculated from the dose-response curves to quantify the bystander effect.

In Vivo Heterogeneous Tumor Xenograft Model

This model assesses the bystander killing effect in a more physiologically relevant setting.

  • Cell Preparation and Implantation: Antigen-positive (e.g., CD30+) and antigen-negative (e.g., CD30-) tumor cells are mixed at a 1:1 ratio and implanted subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to establish and reach a predetermined size (e.g., 100-200 mm³).

  • ADC Administration: Mice are randomized into treatment groups and administered a single intravenous dose of the different this compound analogue-containing ADCs or a vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Efficacy Evaluation: The antitumor activity is evaluated based on tumor growth inhibition, tumor regression, and the number of tumor-free survivors (cures) at the end of the study.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Bystander_Effect_Pathway cluster_TargetCell Antigen-Positive Target Cell cluster_BystanderCell Antigen-Negative Bystander Cell ADC ADC Receptor Antigen Receptor ADC->Receptor 1. Binding Internalization Internalization (Endocytosis) Receptor->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Cleavage Free_Payload Free Tubulysin Analogue Payload_Release->Free_Payload Microtubule_Disruption Microtubule Disruption Free_Payload->Microtubule_Disruption 5. Target Engagement Bystander_Payload Free Tubulysin Analogue Free_Payload->Bystander_Payload 7. Diffusion Apoptosis_Target Apoptosis Microtubule_Disruption->Apoptosis_Target 6. Cell Death Bystander_Microtubule Microtubule Disruption Bystander_Payload->Bystander_Microtubule 8. Target Engagement Apoptosis_Bystander Apoptosis Bystander_Microtubule->Apoptosis_Bystander 9. Cell Death

Caption: Mechanism of ADC Bystander Killing Effect.

Bystander_Assay_Workflow start Start prep_cells Prepare Antigen-Positive and Antigen-Negative Cells start->prep_cells co_culture Co-culture Antigen-Positive and -Negative Cells (1:1 ratio) prep_cells->co_culture add_adc Add serial dilutions of Tubulysin Analogue ADCs co_culture->add_adc incubate Incubate for 96 hours add_adc->incubate measure_viability Measure Viability of Antigen-Negative Cells incubate->measure_viability analyze_data Analyze Data and Determine EC50 measure_viability->analyze_data end End analyze_data->end

Caption: In Vitro Bystander Killing Assay Workflow.

Conclusion

The selection of a tubulysin analogue as an ADC payload can significantly impact the therapeutic efficacy, particularly in the context of heterogeneous tumors where the bystander effect is crucial. The experimental data clearly indicates that stabilized this compound analogues, such as Tub(OEt) and Tub(OiVal), exhibit a superior bystander killing effect compared to the parent acetate-containing analogue, Tub(OAc). This enhanced activity is attributed to their increased stability, which prevents premature inactivation and ensures the delivery of a highly potent cytotoxic agent to both target and neighboring cancer cells. For drug development professionals, these findings underscore the importance of payload stability in designing ADCs with a robust bystander effect, ultimately leading to more effective cancer therapies.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Tubulysin D

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the potent cytotoxic agent Tubulysin D necessitates rigorous handling and disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper management and disposal of this compound, from initial handling to final waste containment.

This compound, a highly potent microtubule inhibitor, requires classification as a hazardous cytotoxic waste.[1] Its disposal must adhere to strict local, state, and federal regulations for hazardous materials.[1][2][3] The following procedures are designed to provide a clear framework for the safe disposal of this compound and associated contaminated materials.

Immediate Safety and Handling Precautions

Proper personal protective equipment (PPE) is paramount when handling this compound in any form. This includes, but is not limited to, chemotherapy-approved gloves, a chemotherapy gown, safety glasses or a face shield, and, if applicable, an N95 respirator.[4] All handling of this compound should be performed in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure risk.[5]

Precaution CategorySpecific RequirementRationale
Personal Protective Equipment (PPE) Double gloving with chemotherapy-tested gloves; Impermeable gown; Eye and face protection (goggles, face shield).To prevent skin and eye contact with the highly cytotoxic agent.
Engineering Controls Handle in a certified chemical fume hood or biological safety cabinet.To contain aerosols and prevent inhalation exposure.
Spill Management A cytotoxic spill kit must be readily available.To ensure rapid and safe cleanup of any accidental releases.
Waste Segregation All this compound waste must be segregated from other laboratory waste streams.To ensure it is treated with the appropriate hazardous waste disposal methods.
Labeling All waste containers must be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste".To alert all personnel to the hazardous nature of the contents.

Step-by-Step Disposal Workflow

The proper disposal of this compound involves a multi-step process that ensures the containment and appropriate treatment of this hazardous material. The following diagram illustrates the recommended workflow for the disposal of both liquid and solid this compound waste.

Figure 1. This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Decontamination (Optional but Recommended) cluster_2 Waste Collection and Segregation cluster_3 Final Disposal A Liquid Waste (e.g., solutions, supernatants) C Chemical Inactivation (See Experimental Protocol) A->C Treat liquid waste B Solid Waste (e.g., contaminated vials, tips, PPE) D Collect in a designated, leak-proof, and puncture-resistant container. B->D C->D E Label container as 'Cytotoxic Waste' with appropriate hazard symbols. D->E F Store in a secure, designated area away from general lab traffic. E->F G Arrange for pickup by a licensed hazardous waste disposal service. F->G H Incineration at a permitted facility is the preferred final disposal method. G->H

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Tubulysin D

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of Tubulysin D, a highly potent cytotoxic agent. All personnel must adhere to these procedures to mitigate risks of exposure.

This compound is a powerful antimitotic peptide with significant cytotoxic properties, making it a valuable compound in cancer research and drug development.[1][2] However, its high toxicity necessitates stringent safety protocols to protect laboratory personnel. This guide outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe research environment.

Core Safety Principles

Due to its potency, all handling of this compound should occur in a designated area, such as a certified Class II Biosafety Cabinet (BSC) or a glove box, to prevent aerosolization and environmental contamination.[3] Access to these areas should be restricted to trained personnel.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following equipment must be worn at all times when handling this compound.

1. Hand Protection:

  • Double Gloving: Wear two pairs of chemotherapy-rated nitrile gloves. The outer glove should be changed immediately upon suspected contamination.

2. Body Protection:

  • Disposable Gown: A solid-front, back-closing disposable gown made of a low-permeability fabric is required. Gowns should be changed at the end of each handling session or immediately if contaminated.

3. Eye and Face Protection:

  • Safety Goggles and Face Shield: ANSI-rated safety goggles and a full-face shield must be worn to protect against splashes and aerosols.

4. Respiratory Protection:

  • Fit-Tested Respirator: A NIOSH-approved N95 or higher-level respirator is required when handling powdered this compound or when there is a potential for aerosol generation.[4]

Procedural Workflow for Handling this compound

The following diagram outlines the step-by-step process for safely handling this compound, from preparation to disposal. Adherence to this workflow is critical for minimizing exposure risk.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Designated Handling Area (e.g., Biosafety Cabinet) don_ppe 2. Don Full Personal Protective Equipment prep_area->don_ppe weigh_dissolve 3. Weigh and Dissolve this compound (Use smallest feasible quantity) don_ppe->weigh_dissolve conduct_experiment 4. Perform Experimental Procedures weigh_dissolve->conduct_experiment decontaminate 5. Decontaminate Surfaces and Equipment conduct_experiment->decontaminate dispose_waste 6. Dispose of Waste in Designated Cytotoxic Waste Containers decontaminate->dispose_waste doff_ppe 7. Doff PPE in Correct Order dispose_waste->doff_ppe

Figure 1. Safe handling workflow for this compound.

Hazard and Safety Summary for Tubulysin Analogs

The following table summarizes the known hazards and precautionary statements for compounds structurally related to this compound, such as Tubulysin A and Tubulysin IM-1. Researchers should handle this compound with the assumption that it possesses similar or greater toxicity.

Hazard CategoryGHS Classification & Statements for AnalogsRecommended Precautions
Acute Toxicity (Oral) Category 3 or 4: Toxic or Harmful if swallowed.[5][6]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor immediately.[5][6]
Acute Toxicity (Dermal) Category 3: Toxic in contact with skin.[6]Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.[6]
Acute Toxicity (Inhalation) Category 3: Toxic if inhaled.[6]Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[6]
Skin Corrosion/Irritation Category 2: Causes skin irritation.[6]Wear protective gloves. If skin irritation occurs, get medical advice.[6]
Eye Damage/Irritation Category 2A: Causes serious eye irritation.[6]Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[6]
Aquatic Toxicity Category 1: Very toxic to aquatic life with long-lasting effects.[5]Avoid release to the environment. Collect spillage.[5]

Emergency Protocols

Skin Contact:

  • Immediately remove contaminated clothing.

  • Wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Seek immediate medical attention.

Eye Contact:

  • Immediately flush eyes with a large volume of water for at least 15 minutes, holding the eyelids open.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

Ingestion:

  • Do NOT induce vomiting.

  • Rinse mouth with water.

  • Seek immediate medical attention.

Disposal Plan

All materials contaminated with this compound, including pipette tips, tubes, gloves, gowns, and excess solutions, must be disposed of as hazardous cytotoxic waste.

  • Solid Waste: Place in a clearly labeled, sealed, and puncture-resistant container designated for cytotoxic waste.

  • Liquid Waste: Collect in a labeled, sealed, and leak-proof container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety department.

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

By adhering to these stringent safety protocols, researchers can safely handle this compound and continue their vital work in advancing scientific discovery.

References

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Retrosynthesis Analysis

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。